1-Chloro-3-phenylpropan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRCYGKCAOPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277817 | |
| Record name | 1-chloro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-65-6 | |
| Record name | α-(Chloromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 4335 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4335 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Isomeric Landscape of C9H11ClO: A Comprehensive Technical Guide
For Immediate Release
[City, State] – February 7, 2026 – In a significant contribution to the fields of chemical research and drug development, this in-depth technical guide provides a comprehensive analysis of the IUPAC nomenclature, structural diversity, synthesis, and applications of the chemical formula C9H11ClO. This document serves as an essential resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of the vast isomeric landscape of this molecular formula.
The formula C9H11ClO represents a multitude of structural isomers, each with unique chemical properties and potential applications. This guide systematically categorizes and elucidates the IUPAC names of these isomers, focusing on the most significant classes: substituted phenols, aromatic ethers, and phenyl ketones. By providing a clear and logical framework for understanding these compounds, this guide aims to facilitate further research and innovation in medicinal chemistry and materials science.
Part 1: Deconstructing the Isomeric Possibilities
The structural diversity of C9H11ClO arises from the various possible arrangements of its constituent atoms. The primary structural motifs include a benzene ring and a three-carbon chain, along with a chlorine atom and an oxygen atom. The oxygen atom can be part of a hydroxyl group (phenols and alcohols), an ether linkage, or a carbonyl group (ketones). This leads to several major classes of isomers, each with its own set of positional isomers.
Chloro-substituted Propylphenols
In this class of isomers, a hydroxyl group is directly attached to the benzene ring, which also bears a propyl or isopropyl group and a chlorine atom. The relative positions of these three substituents on the aromatic ring give rise to numerous isomers. For example, considering a propyl group at position 1, the chlorine and hydroxyl groups can occupy various other positions, leading to isomers such as 2-chloro-4-propylphenol and 4-chloro-2-propylphenol.
Chloro-substituted Phenoxypropanes
These isomers are aromatic ethers, where a phenoxy group is attached to a chloropropane chain. The position of the chlorine atom on the propane chain (1-chloro, 2-chloro, or 3-chloro) and the substitution pattern on the phenyl ring (if any) contribute to the isomeric diversity. A prominent example is 1-chloro-3-phenoxypropane.
Chloro-substituted Phenylpropanones
This class consists of aromatic ketones, where a propanone chain is attached to a chlorophenyl ring. The position of the carbonyl group on the three-carbon chain and the position of the chlorine atom on the phenyl ring are key determinants of the specific isomer. For instance, 1-(4-chlorophenyl)propan-1-one and 1-(3-chlorophenyl)propan-2-one are two distinct isomers with different chemical properties.[1][2]
Chloro-substituted Phenylpropanols
These isomers are alcohols where a hydroxyl group is present on the propyl side chain attached to a chlorophenyl ring. The location of both the hydroxyl group and the chlorine atom leads to a wide array of isomers, such as 3-chloro-1-phenylpropan-1-ol and 1-(4-chlorophenyl)propan-1-ol.[3][4]
Part 2: Synthesis and Methodologies
The synthesis of specific C9H11ClO isomers requires carefully designed reaction pathways. The choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity and yield.
Synthesis of Chloro-substituted Propylphenols
A common strategy for synthesizing substituted phenols involves the chlorination of a corresponding propylphenol.[5][6][7] The regioselectivity of the chlorination can be influenced by the directing effects of the alkyl and hydroxyl groups on the aromatic ring, as well as the choice of chlorinating agent and catalyst.
Experimental Protocol: Synthesis of 4-chloro-2-propylphenol
-
Starting Material: 2-propylphenol.
-
Chlorinating Agent: Sulfuryl chloride (SO2Cl2).
-
Solvent: A non-polar solvent such as dichloromethane.
-
Procedure:
-
Dissolve 2-propylphenol in the solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add sulfuryl chloride dropwise to the cooled solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
Synthesis of Chloro-substituted Phenoxypropanes
The Williamson ether synthesis is a classical and versatile method for preparing ethers. This reaction involves the reaction of a sodium phenoxide with a chloroalkane. To synthesize chlorophenoxypropanes, a substituted chlorophenol can be deprotonated with a base to form the corresponding phenoxide, which is then reacted with a dichloropropane.
Synthesis of Chloro-substituted Phenylpropanones
Friedel-Crafts acylation is a primary method for the synthesis of aromatic ketones.[8][9] For chlorophenyl propanones, this involves the reaction of a chlorobenzene with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The position of the chlorine atom on the benzene ring will direct the incoming acyl group, predominantly to the ortho and para positions.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)propan-1-one
-
Starting Materials: Chlorobenzene and propanoyl chloride.
-
Catalyst: Anhydrous aluminum chloride (AlCl3).
-
Solvent: A dry, inert solvent like carbon disulfide or nitrobenzene.
-
Procedure:
-
Add anhydrous aluminum chloride to the solvent in a reaction flask under a dry atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of chlorobenzene and propanoyl chloride to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the resulting ketone by vacuum distillation or recrystallization.
-
Part 3: Applications and Significance
The diverse isomers of C9H11ClO exhibit a wide range of applications, particularly in the pharmaceutical and agrochemical industries. The specific biological activity is highly dependent on the isomeric structure.
Pharmaceutical Applications
Substituted phenols and their derivatives are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[10][11] Certain chlorophenyl propanol derivatives have been investigated for their analgesic properties.[4] For example, 1-(p-chlorophenyl)propanol has shown higher analgesic activity than acetylsalicylic acid in some studies.[4] The development of new anticonvulsant and antinociceptive agents has also explored derivatives of chlorophenyl-pyrrolidine-2,5-diones.[12]
Aromatic ketones are valuable intermediates in the synthesis of more complex pharmaceutical compounds.[13] They can serve as precursors for the synthesis of various heterocyclic compounds with potential therapeutic applications.
Agrochemical Applications
Chlorophenoxy compounds have a long history of use as herbicides.[14][15][16] They are effective in controlling broad-leaved weeds in various crops.[16] The specific structure of the chlorophenoxy propane isomer would influence its herbicidal activity and selectivity.
Part 4: Data Summary
The following table summarizes the key properties of some representative isomers of C9H11ClO.
| IUPAC Name | Molecular Formula | CAS Number | Functional Group | Potential Application Area |
| 1-(4-Chlorophenyl)propan-1-one | C9H9ClO | 6285-05-8 | Ketone | Pharmaceutical Intermediate |
| 3-Chloro-1-phenylpropan-1-one | C9H9ClO | 936-59-4 | Ketone | Organic Synthesis |
| 1-(3-Chlorophenyl)propan-2-one | C9H9ClO | 14123-60-5 | Ketone | Chemical Reagent |
| 3-Chloro-1-phenylpropan-1-ol | C9H11ClO | 18776-12-0 | Alcohol | Organic Synthesis |
| 1-(p-Chlorophenyl)propanol | C9H11ClO | 16330-41-1 | Alcohol | Analgesic Research |
| 1-Chloro-3-phenoxypropane | C9H11ClO | 622-08-2 | Ether | Chemical Intermediate |
Conclusion
The molecular formula C9H11ClO encompasses a vast and diverse range of structural isomers, each with its own distinct IUPAC name, chemical properties, and potential applications. This guide has provided a systematic overview of the major classes of these isomers, including substituted phenols, aromatic ethers, and phenyl ketones. By detailing their nomenclature, synthesis, and applications, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of the isomeric landscape of C9H11ClO is critical for the targeted design and synthesis of new molecules with desired biological activities and material properties, paving the way for future discoveries and innovations.
References
-
Chemistry Stack Exchange. (2022, December 2). Correct IUPAC name of 3 - chloro-1-phenylprop-1 -ene. Retrieved from [Link]
-
Matrix Fine Chemicals. 3-CHLORO-1-PHENYLPROPAN-1-ONE | CAS 936-59-4. Retrieved from [Link]
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NIST. 1-Propanone, 3-chloro-1-phenyl-. Retrieved from [Link]
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PubMed. (1987). Pharmacological studies of 1-(p-chlorophenyl)propanol and 2-(1-hydroxy-3-butenyl)phenol: two new non-narcotic analgesics designed by molecular connectivity. Retrieved from [Link]
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ACS Publications. (2026, February 3). Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. Retrieved from [Link]
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Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
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PubChem. 1-(3-Chlorophenyl)propan-2-one. Retrieved from [Link]
- Google Patents. US6407298B1 - Process for the preparation of (p-chlorophenyl)propanol derivatives.
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Quora. (2015, February 13). Why is 3-Chloro-1-phenylprop-1-ene the IUPAC name of C6H5-CH=CH-CH2Cl? Retrieved from [Link]
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YouTube. (2020, January 15). 1-(3-Chloro-4-Ethylphenyl)-Propan-2-ol, Naming Alcohols, IUPAC Nomenclature Organic Chemistry. Retrieved from [Link]
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EPA. Chlorophenoxy Herbicides. Retrieved from [Link]
- Google Patents. DE3318791A1 - Process for the preparation of 2-chlorophenol.
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Organic Syntheses. 1-(p-CHLOROPHENYL)-3-PHENYL-2-PROPANONE. Retrieved from [Link]
- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
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PharmaCompass. 3-Chloro-1-phenyl-propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
- Google Patents. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
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PMC. Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Retrieved from [Link]
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Taylor & Francis. Chlorophenoxy herbicides – Knowledge and References. Retrieved from [Link]
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MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
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NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
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ResearchGate. 5 The synthesis of dichlorprop anno 1950. The initial chlorination of.... Retrieved from [Link]
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Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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IARC Monographs. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity. Retrieved from [Link]
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Lab Alley. Propanol Uses & Benefits. Retrieved from [Link]
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World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]
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GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]
- Google Patents. CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.
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ResearchGate. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
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PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]
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MDPI. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Pharmaceutical Potential and Phenolics Profiling of Leaves and Bark of Calotropis Procera in Relation to Extraction Solvents. Retrieved from [Link]
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PMC. (2022, December 13). Green synthesis of propylene oxide directly from propane. Retrieved from [Link]
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ResearchGate. Green synthesis of propylene oxide directly from propane. Retrieved from [Link]
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SlideShare. Phenol Synthesis Part I. Retrieved from [Link]
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Wikipedia. Chlorphenamine. Retrieved from [Link]
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Methodological & Application
Synthesis of chiral amines using 1-Chloro-3-phenylpropan-2-ol
Application Note: AN-2026-CHIRAL
Topic: Biocatalytic Synthesis of Chiral
Executive Summary
The synthesis of enantiopure chiral amines and
Unlike traditional resolution methods that rely on heavy metal catalysts or wasteful crystallization, this protocol utilizes Halohydrin Dehalogenases (HHDHs) to achieve kinetic resolution with theoretical yields approaching 50% per enantiomer (and up to 100% via dynamic kinetic resolution strategies). We focus on the production of chiral epoxides (benzyl oxirane derivatives) and their subsequent regioselective ring-opening with amines.
Scientific Mechanism & Rationale
The "Privileged Scaffold"
This compound is a versatile bifunctional building block. It contains both a secondary alcohol and a primary alkyl chloride. In biological systems, HHDH enzymes exploit this structure to catalyze an intramolecular nucleophilic substitution, forming an epoxide (ring closure) or opening an epoxide with a nucleophile (ring opening).
Mechanism of Action: HHDH-Mediated Resolution
The HHDH enzyme catalyzes the reversible dehalogenation of the halohydrin. The key to enantioselectivity lies in the enzyme's preferential binding of one enantiomer (e.g., the
Pathway Logic:
-
Kinetic Resolution: Racemic halohydrin
Chiral Epoxide + Chiral Halohydrin (remaining). -
Aminolysis: Chiral Epoxide + Amine Nucleophile
Chiral -Amino Alcohol.
Figure 1: HHDH-catalyzed kinetic resolution and subsequent chemical aminolysis to form chiral amino alcohols.
Experimental Protocol
Materials & Reagents
-
Substrate: this compound (Racemic, >98% purity).
-
Biocatalyst: Recombinant HHDH (e.g., HheC wildtype or W249P mutant for enhanced stability).
-
Buffer: Tris-SO
buffer (50 mM, pH 8.0). -
Nucleophile (Step 2): Piperidine, Isopropylamine, or Sodium Azide (depending on target).
-
Solvent: Methyl tert-butyl ether (MTBE) for extraction.
-
Analysis: Chiral HPLC (Chiralcel OD-H column) or GC-FID.
Protocol 1: Kinetic Resolution (Synthesis of Chiral Epoxide)
Objective: To resolve the racemic chlorohydrin into the (S)-epoxide and (R)-chlorohydrin.
-
Reaction Setup:
-
In a 50 mL glass reactor, dissolve This compound (10 mM final concentration) in Tris-SO
buffer (50 mM, pH 8.0). -
Add HHDH enzyme preparation (lyophilized powder or cell-free extract, approx. 1 mg/mL protein).
-
Critical Checkpoint: Ensure pH is maintained at 8.0–8.5. The dehalogenation releases protons (HCl formation), so continuous titration with 1M NaOH is required (pH-stat mode) or use of a strong buffer capacity.
-
-
Incubation:
-
Incubate at 25°C with orbital shaking (200 rpm).
-
Monitor reaction progress via GC or HPLC every 30 minutes.
-
-
Termination & Extraction:
-
Stop the reaction when conversion reaches exactly 50% (typically 2–6 hours).
-
Extract the mixture 3x with MTBE (1:1 v/v).
-
Dry the organic phase over anhydrous MgSO
and concentrate under reduced pressure.
-
-
Separation:
-
The residue contains the (S)-epoxide and the (R)-chlorohydrin .
-
Separate via flash chromatography (Silica gel; Hexane/EtOAc gradient). The epoxide is significantly less polar than the alcohol.
-
Protocol 2: Regioselective Aminolysis (Synthesis of Chiral Amine)
Objective: To convert the isolated (S)-epoxide into the chiral
-
Reaction:
-
Dissolve the purified (S)-benzyl oxirane (from Protocol 1) in ethanol or acetonitrile.
-
Add 1.2 equivalents of the target amine (e.g., Piperidine for Arimoclomol intermediates).
-
Note: For volatile amines, use a sealed pressure tube.
-
-
Conditions:
-
Heat to 60°C for 4–12 hours.
-
Mechanism: The amine attacks the less hindered carbon (terminal) of the epoxide, retaining the stereochemistry at the chiral center (benzylic position).
-
-
Purification:
-
Evaporate solvent.
-
Recrystallize the resulting amino alcohol hydrochloride salt from Ethanol/Ether.
-
Data Analysis & Quality Control
Calculating Enantioselectivity ( -value)
To validate the efficiency of the HHDH resolution, calculate the
Target Metrics:
| Parameter | Acceptable Range | Optimization Action |
|---|
| Conversion (
Chemo-Enzymatic Cascade Workflow
The following diagram illustrates the integrated workflow for producing the Arimoclomol intermediate (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol (via an alternative route where HHDH is used for ring opening with azide/cyanide, or using Lipase resolution as a complementary method).
Application Notes and Protocols: 1-Chloro-3-phenylpropan-2-ol as a Key Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-3-phenylpropan-2-ol, a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). We will delve into the strategic importance of this molecule, detailing its synthesis with a focus on achieving high enantiomeric purity. Furthermore, we will present its application in the synthesis of (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor. This guide is intended to provide both theoretical understanding and practical, actionable protocols for researchers in the field of pharmaceutical development.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional molecule featuring a hydroxyl group and a chlorine atom on a propyl chain attached to a phenyl group.[1] This specific arrangement of functional groups makes it a versatile building block in organic synthesis. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, while the secondary alcohol can be oxidized or undergo other transformations.[2]
The true value of this compound in pharmaceutical synthesis, however, lies in its chirality. The carbon bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-chloro-3-phenylpropan-2-ol and (S)-1-chloro-3-phenylpropan-2-ol.[2] This is of paramount importance as the therapeutic efficacy and safety of many drugs are often dependent on a single enantiomer. Consequently, the ability to synthesize enantiomerically pure forms of this intermediate is a critical step in the production of stereochemically defined APIs. A notable example of a drug synthesized from this intermediate is Atomoxetine, used for the treatment of attention deficit hyperactivity disorder (ADHD).[3]
Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically enriched this compound is most effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-chloro-3-phenylpropan-2-one.[2] The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly reliable method for this transformation, employing a chiral oxazaborolidine catalyst to deliver the desired enantiomer with high selectivity.[2][4][5]
Synthesis Pathway Overview
The synthesis begins with the preparation of the starting ketone, followed by the key asymmetric reduction step.
Caption: Asymmetric synthesis of (S)-1-Chloro-3-phenylpropan-2-ol.
Experimental Protocol: Corey-Bakshi-Shibata Reduction
This protocol describes the synthesis of (S)-1-Chloro-3-phenylpropan-2-ol. The (R)-enantiomer can be obtained by using the corresponding (R)-CBS catalyst.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-Chloro-3-phenylpropan-2-one | 168.62 | 10.0 | 1.69 g |
| (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) | - | 1.0 | 1.0 mL |
| Borane-dimethyl sulfide complex (BH3·SMe2) | 75.97 | 12.0 | 1.2 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Methanol (MeOH) | - | - | 10 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | 20 mL |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | As needed |
| Diethyl Ether | - | - | For extraction |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol) and anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 mL, 12.0 mmol) dropwise to the stirred solution.
-
After 10 minutes, add a solution of 1-chloro-3-phenylpropan-2-one (1.69 g, 10.0 mmol) in anhydrous THF (30 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (20 mL) and stir for another 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO3 solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure (S)-1-Chloro-3-phenylpropan-2-ol.
Expected Yield: 85-95% Enantiomeric Excess (ee): >95% (determined by chiral HPLC)
Application in the Synthesis of (R)-Atomoxetine
(S)-1-Chloro-3-phenylpropan-2-ol is a key precursor for the synthesis of (R)-Atomoxetine. The synthesis involves a two-step sequence: amination of the chlorohydrin followed by an etherification reaction.
Synthesis Pathway Overview
Caption: Synthesis of (R)-Atomoxetine from (S)-1-Chloro-3-phenylpropan-2-ol.
Experimental Protocol: Synthesis of (R)-Atomoxetine
This protocol outlines the conversion of (S)-1-Chloro-3-phenylpropan-2-ol to (R)-Atomoxetine.
Part A: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (S)-1-Chloro-3-phenylpropan-2-ol | 170.63 | 5.0 | 853 mg |
| Methylamine (40% in water) | - | 50.0 | 4.3 mL |
| Ethanol | - | - | 25 mL |
| Diethyl Ether | - | - | For extraction |
| Saturated Sodium Chloride (Brine) | - | - | For washing |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | As needed |
Procedure:
-
In a sealed tube, dissolve (S)-1-Chloro-3-phenylpropan-2-ol (853 mg, 5.0 mmol) in ethanol (10 mL).
-
Add aqueous methylamine (4.3 mL, 50.0 mmol) and seal the tube.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol and excess methylamine.
-
Dilute the residue with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-(Methylamino)-1-phenylpropan-1-ol as a crude oil, which can be used in the next step without further purification.
Part B: Synthesis of (R)-Atomoxetine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (R)-3-(Methylamino)-1-phenylpropan-1-ol | 165.23 | 4.0 | 661 mg (crude) |
| o-Cresol | 108.14 | 4.4 | 476 mg |
| Potassium tert-butoxide | 112.21 | 8.0 | 898 mg |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | - | 20 mL |
| Toluene | - | - | For extraction |
| 1 M Sodium Hydroxide (NaOH) | - | - | For washing |
| Water | - | - | For washing |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | As needed |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add potassium tert-butoxide (898 mg, 8.0 mmol) and anhydrous DMSO (10 mL).
-
Add a solution of o-cresol (476 mg, 4.4 mmol) in anhydrous DMSO (5 mL) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of crude (R)-3-(Methylamino)-1-phenylpropan-1-ol (661 mg, ~4.0 mmol) in anhydrous DMSO (5 mL) dropwise.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with toluene (3 x 30 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 20 mL) and then with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, methanol/dichloromethane gradient) to afford (R)-Atomoxetine.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. The ability to produce this compound in high enantiomeric purity, particularly through methods like the Corey-Bakshi-Shibata reduction, is crucial for the stereoselective synthesis of important drugs such as (R)-Atomoxetine. The protocols provided in this guide offer a practical framework for the synthesis and application of this key intermediate, empowering researchers to advance their drug development programs.
References
- CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents.
-
Enantioselective synthesis of chiral BCPs - PMC. Available at: [Link]
-
Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. Available at: [Link]
- WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine - Google Patents.
-
1-Chloro-3-phenyl-2-propanol | C9H11ClO | CID 220867 - PubChem. Available at: [Link]
- US20110319664A1 - Method for preparing atomoxetine - Google Patents.
- WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents.
-
Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation - CNR-IRIS. Available at: [Link]
-
Synthesis of (R)‐fluoxetine and (R)‐atomoxetine and stereochemical assignments. Reaction conditions - ResearchGate. Available at: [Link]
- US7439399B2 - Processes for the preparation of atomoxetine hydrochloride - Google Patents.
- WO2008062473A1 - Process for preparing atomoxetine hydrochloride - Google Patents.
- CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol - Google Patents.
-
Preparation of fluoxetine by multiple flow processing steps - ResearchGate. Available at: [Link]
-
Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine | Request PDF - ResearchGate. Available at: [Link]
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
-
Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Available at: [Link]
-
5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride - Organic Syntheses Procedure. Available at: [Link]
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Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. Available at: [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. Available at: [Link]
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Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]
-
Synthesis of Fluoxetine - Bridgewater College Digital Commons. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. Available at: [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Available at: [Link]
- EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents.
-
Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. Available at: [Link]
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Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC. Available at: [Link]
-
What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? - Quora. Available at: [Link]
-
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC. Available at: [Link]
-
Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy - PMC - PubMed Central. Available at: [Link]
-
C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
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Application Note: Controlled Cyclization of 1-Chloro-3-phenylpropan-2-ol to (2,3-Epoxypropyl)benzene
Executive Summary
This application note details the methodological framework for the cyclization of 1-chloro-3-phenylpropan-2-ol (chlorohydrin) to form (2,3-epoxypropyl)benzene (benzyl oxirane). This transformation is a critical unit operation in the synthesis of chiral Active Pharmaceutical Ingredients (APIs), particularly
We present two distinct protocols:
-
Chemical Cyclization: A robust, scalable method using base-catalyzed dehydrohalogenation.
-
Biocatalytic Kinetic Resolution: A high-precision method using Halohydrin Dehalogenase (HHDH) to generate enantiopure epoxides.
Mechanistic Principles & Chemical Logic
The Intramolecular Pathway
The formation of the epoxide ring proceeds via a Williamson ether synthesis-type mechanism. The reaction is thermodynamically driven by the formation of the stable salt (NaCl/KCl) and kinetically controlled by the nucleophilicity of the alkoxide intermediate.
-
Deprotonation: A base abstracts the proton from the secondary alcohol (
), generating an alkoxide. -
Ring Closure: The alkoxide oxygen performs a backside attack on the adjacent carbon (C1) bearing the chlorine atom.
-
Displacement: Chloride is expelled, resulting in the formation of the oxirane ring.
Stereochemical Note: The reaction proceeds with inversion of configuration at the carbon bearing the leaving group (C1). However, since the chiral center in this molecule is at C2 (the alcohol carbon) and the attack is intramolecular, the absolute configuration of C2 is retained in the final epoxide.
Visualization of Reaction Pathway
Figure 1: Mechanistic pathway of base-catalyzed dehydrohalogenation. The C2 chiral center is preserved during ring closure.
Protocol A: Chemical Synthesis (Scale-Up Ready)
Objective: Rapid, quantitative conversion of racemic starting material for non-chiral applications or downstream resolution.
Reagents & Equipment
-
Precursor: this compound (>98% purity).
-
Base: Potassium Hydroxide (KOH) 4.0 eq (aqueous 50% w/w) or Sodium Hydroxide (NaOH).
-
Solvent: Toluene (for biphasic) or THF (for monophasic).
-
Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (1 mol%) for Phase Transfer Catalysis (PTC).
Step-by-Step Procedure
-
Charge: Load this compound (1.0 eq) and Toluene (5 vol) into a jacketed reactor.
-
Temperature Control: Cool the mixture to 0–5°C. Reasoning: Deprotonation is exothermic; cooling prevents uncontrolled side reactions (dimerization).
-
Base Addition: Add KOH (4.0 eq, 50% aq) dropwise over 30 minutes. Maintain internal temperature
. -
Catalysis: If reaction kinetics are slow, add TBAB (1 mol%).
-
Agitation: Stir vigorously (impeller tip speed >2 m/s) to maximize interfacial surface area in the biphasic system.
-
Monitor: Warm to 20°C. Monitor by HPLC/GC until precursor <0.5%.
-
Quench & Workup:
-
Separate phases.
-
Wash organic phase with water (
vol) to remove salts and excess base. -
Dry organic phase over
.[1] -
Concentrate in vacuo to yield crude epoxide.
-
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Temperature | 0°C – 20°C | High temps (>40°C) promote hydrolysis of the epoxide back to diol. |
| pH | >12 | Insufficient basicity stalls the reaction; requires stoichiometric excess. |
| Agitation | High Shear | Critical for biphasic systems to ensure mass transfer of the base. |
Protocol B: Enantioselective Biosynthesis (Halohydrin Dehalogenase)
Objective: Production of high-purity chiral epoxides (e.g., (S)-benzyl oxirane) via kinetic resolution. This is preferred for drug development workflows requiring high enantiomeric excess (ee).
Scientific Basis
Halohydrin Dehalogenases (HHDH), specifically variants like HheC from Agrobacterium radiobacter, catalyze the reversible dehalogenation.[2] By exploiting the enantioselectivity of the enzyme, one enantiomer is cyclized faster than the other, allowing for the isolation of chiral epoxide and enantiopure remaining chlorohydrin [1].
Biocatalytic Workflow
Figure 2: Enzymatic kinetic resolution workflow. HHDH preferentially cyclizes one enantiomer.
Protocol Details
-
Buffer Prep: Prepare 50 mM Tris-SO4 buffer (pH 8.0).
-
Substrate: Dissolve racemic this compound in DMSO (final concentration in reaction <10% v/v to prevent enzyme denaturation).
-
Initiation: Add HHDH enzyme (lyophilized powder or whole-cell E. coli construct).
-
Reaction: Incubate at 25°C with mild shaking.
-
Monitoring: Track enantiomeric excess (ee) via Chiral GC. Stop reaction when ee of epoxide >99%.[3]
-
Extraction: Extract with Ethyl Acetate. The epoxide and remaining chlorohydrin can be separated via flash chromatography or distillation due to boiling point differences.
Analytical Validation
To ensure protocol integrity, the following analytical methods are recommended:
| Analyte | Method | Column / Conditions | Target Specification |
| Purity | GC-FID | DB-5 or equivalent | >98.0% Area |
| Chirality | Chiral HPLC | Chiralcel OD-H, Hexane/IPA (90:10) | >99% ee (for Protocol B) |
| Residual Solvent | GC-Headspace | DB-624 | < Limit (ICH Q3C) |
Safety & Handling (E-E-A-T)
Warning: This protocol involves hazardous materials.
-
This compound: Toxic if swallowed (Acute Tox. 3), causes skin and serious eye irritation [2].[3]
-
(2,3-Epoxypropyl)benzene: Epoxides are alkylating agents. Potential mutagenicity.[4] Handle in a fume hood.
-
Waste: Aqueous waste from Protocol A contains high pH and chloride salts. Neutralize before disposal.
References
-
Tang, L., et al. "Kinetic resolution of aliphatic and aromatic halohydrins by a novel halohydrin dehalogenase from Arthrobacter sp. AD2." Enzyme and Microbial Technology, vol. 50, no. 1, 2012.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 220867, 1-Chloro-3-phenyl-2-propanol." PubChem, 2023. [3]
-
Spelberg, J. H., et al. "Enantioselective formation of epoxides by halohydrin dehalogenases." Tetrahedron: Asymmetry, vol. 13, no. 10, 2002.
-
Sigma-Aldrich. "Safety Data Sheet: 1-Chloro-3-phenyl-2-propanol."
Sources
- 1. US5194636A - Preparation of benzyl ketones and an oxirane - Google Patents [patents.google.com]
- 2. Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Chloro-3-phenyl-2-propanol | C9H11ClO | CID 220867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
Application Note: Strategic Functionalization of 1-Chloro-3-phenylpropan-2-ol via Grignard-Mediated Epoxide Intermediates
Abstract & Strategic Overview
This application note details the protocol for utilizing 1-chloro-3-phenylpropan-2-ol (and its derivatives) as a versatile electrophilic building block in Grignard reactions. Unlike standard carbonyl additions, this reaction leverages the chlorohydrin moiety as a "masked epoxide."
For drug development professionals, this pathway offers a stereochemically conserving route to synthesize 1-phenyl-2-alkanol derivatives , which are critical pharmacophores in beta-blockers, protease inhibitors, and chiral auxiliaries. The methodology described herein utilizes the dual nature of the Grignard reagent—acting first as a base to trigger in situ cyclization, and second as a nucleophile for ring opening.[1][2][3]
Mechanistic Insight: The "Payne-Like" Cascade
To achieve high yields, researchers must understand that this is not a direct substitution (
The Reaction Pathway[1][2][4][5][6][7][8]
-
Deprotonation (Acid-Base Step): The first equivalent of Grignard reagent (
) acts as a strong base, deprotonating the secondary alcohol to form a magnesium alkoxide. -
Intramolecular Cyclization: The alkoxide, positioned beta to the chlorine leaving group, undergoes a rapid intramolecular
reaction (Williamson ether synthesis type) to form 2-benzyloxirane (an epoxide) in situ. -
Nucleophilic Attack (Ring Opening): A second equivalent of Grignard reagent attacks the epoxide.[1][2][3][4] Due to the steric bulk of the benzyl group, attack predominantly occurs at the less hindered terminal carbon (regioselective control), yielding the chain-extended secondary alcohol.
Pathway Visualization
Figure 1: The sequential transformation from chlorohydrin to extended alcohol via the epoxide intermediate.[1]
Experimental Protocol
Reagents and Equipment[1][3][6][8][9]
-
Substrate: this compound (>98% purity).
-
Reagent: Organomagnesium halide (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Diethyl Ether (Et₂O). Note: Et₂O often provides better regioselectivity for epoxide opening, while THF is preferred for solubility of aryl Grignards.
-
Apparatus: Flame-dried 3-neck round bottom flask, N₂/Ar atmosphere manifold, pressure-equalizing addition funnel.
Stoichiometry Table
The following ratios are critical. Using 1.0 equivalent results in the isolation of the epoxide (or recovered starting material upon acidic workup), not the alkylated product.
| Component | Equivalents | Role |
| Chlorohydrin Substrate | 1.0 | Starting Material |
| Grignard Reagent | 2.2 - 2.5 | 1.0 eq for deprotonation + 1.0 eq for reaction + excess |
| Solvent | 0.2 M - 0.5 M | Concentration relative to substrate |
Step-by-Step Procedure
Step 1: System Preparation
-
Assemble glassware while hot; cool under a stream of dry Nitrogen or Argon.
-
Charge the flask with This compound (10 mmol, 1.71 g) and anhydrous Et₂O (30 mL).
-
Cool the system to 0 °C using an ice bath. Rationale: Deprotonation is exothermic; cooling prevents uncontrolled reflux.
Step 2: Deprotonation & Cyclization
-
Add the first equivalent of Grignard reagent dropwise over 15 minutes.
-
Observation: Gas evolution (alkane release) indicates successful deprotonation.
-
Remove the ice bath and stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: At this stage, the chlorohydrin has converted to 2-benzyloxirane.
Step 3: Nucleophilic Addition
-
Add the remaining Grignard reagent (1.2–1.5 equivalents) slowly.
-
Heat the reaction to mild reflux (35–40 °C) for 2–4 hours.
-
Note: Epoxide opening is slower than carbonyl addition. Thermal energy is often required to drive the reaction to completion.
-
-
Monitor via TLC or GC-MS. Look for the disappearance of the epoxide intermediate.
Step 4: Workup & Isolation
-
Cool mixture to 0 °C.
-
Quench slowly with saturated aqueous NH₄Cl . Caution: Quench is highly exothermic due to residual Grignard.
-
Extract with Et₂O (3 x 20 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).
Troubleshooting & Optimization
Regioselectivity Issues
If the Grignard attacks the internal carbon (benzylic position) rather than the terminal carbon, you will observe a mixture of isomers.
-
Cause: Coordination of Magnesium to the benzylic position or steric factors.
-
Solution: Switch solvent to non-polar mixtures (e.g., Toluene/Ether). Avoid THF if high regioselectivity at the terminal carbon is required, as THF coordinates strongly to Mg, altering the transition state geometry.
Low Yield[2]
-
Moisture: The most common failure mode. Grignard reagents are destroyed by ppm-levels of water.
-
Incomplete Cyclization: If the first step (0 °C to RT) is rushed, the epoxide does not form completely before the second equivalent is added, leading to complex magnesium aggregates.
Copper Catalysis (Optional)
For difficult Grignard additions (e.g., bulky alkyl groups), add 1-5 mol% CuI (Copper Iodide) during Step 3. This forms an organocuprate in situ, which is softer and highly selective for the terminal epoxide opening (
Safety Considerations
-
Exotherm Control: The initial deprotonation releases heat and flammable gas (e.g., Methane if MeMgBr is used). Ensure proper venting.[5]
-
Toxicity: this compound is a skin irritant and potential alkylating agent. Handle with gloves in a fume hood.
References
-
PubChem Compound Summary: this compound.
-
Source:[Link]
-
-
Reactions of Epoxides with Grignard Reagents. Chemistry LibreTexts. (Detailed mechanism on epoxide ring opening).
-
Source:[Link]
-
-
Grignard Reagents: Reaction with Epoxides. Master Organic Chemistry. (Regioselectivity principles).
-
Source:[Link]
-
-
Epoxide Formation via Halohydrins. Organic Chemistry Portal.
-
Source:[Link]
-
Sources
Application Notes and Protocols: A Detailed Guide to the Mechanism and Synthesis of Chlorohydrins from Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorohydrins, organic compounds featuring adjacent chlorine and hydroxyl functionalities, are pivotal intermediates in modern organic synthesis and drug development.[1] Their importance lies in their ability to be readily converted into epoxides, amino alcohols, and other high-value chiral building blocks.[2][3] This guide provides an in-depth exploration of the mechanism of chlorohydrin formation from alkenes, grounded in the principles of electrophilic addition. We will dissect the causality behind the reaction's predictable regioselectivity and stereochemistry, offer practical insights into reagent selection, and present a detailed, validated protocol for laboratory synthesis. This document is designed to serve as a comprehensive resource, bridging fundamental mechanistic understanding with practical laboratory application for professionals in the chemical sciences.
The Core Mechanism: An Electrophilic Addition Pathway
The formation of a chlorohydrin from an alkene is a classic example of an electrophilic addition reaction. The process is not a simple one-step addition but a multi-step pathway that dictates the final orientation and stereochemistry of the chloro and hydroxyl groups. The reaction is typically performed by treating an alkene with an electrophilic chlorine source in the presence of water.[4]
Step 1: Formation of the Bridged Chloronium Ion
The reaction initiates with the π-bond of the alkene acting as a nucleophile, attacking an electrophilic chlorine species (e.g., from Cl₂ or an equivalent reagent).[5] This attack leads to the heterolytic cleavage of the Cl-Cl bond. Concurrently, a lone pair of electrons from the chlorine atom back-donates to the other carbon of the original double bond.[5] This results in the formation of a key intermediate: a three-membered ring called a bridged chloronium ion.[5][6] The formation of this bridged ion is crucial as it prevents the formation of a discrete carbocation, thereby precluding any potential skeletal rearrangements.[5]
Caption: Formation of the bridged chloronium ion.
Step 2: Nucleophilic Attack and Regioselectivity
With the chloronium ion formed, the reaction environment contains multiple nucleophiles, primarily water (the solvent) and the chloride ion (Cl⁻) generated in the first step. Because water is the solvent, it is present in a much higher concentration than the chloride ion and is therefore statistically more likely to act as the nucleophile.[7]
The attack of the water molecule is highly regioselective. It preferentially attacks one of the two carbons in the chloronium ion bridge. The selection follows Markovnikov's rule , where the nucleophile (water) attacks the more substituted carbon .[5][6] This is because the more substituted carbon can better stabilize the partial positive charge of the bridged intermediate. The transition state for attack at the more substituted carbon is lower in energy, making it the kinetically favored pathway.[6]
Step 3: Stereochemistry and Deprotonation
The nucleophilic attack by water occurs via an Sₙ2-like mechanism. Water approaches the carbon from the side opposite to the bulky chloronium bridge, resulting in a backside attack .[8] This geometric constraint dictates the stereochemistry of the product, leading to an anti-addition of the chlorine and hydroxyl groups. The resulting product is an oxonium ion, which is then deprotonated by another water molecule to yield the neutral chlorohydrin product.[8][9][10]
Caption: Nucleophilic attack and deprotonation in chlorohydrin formation.
Reagents and Reaction Conditions: A Practical Guide
The choice of reagents and conditions is critical for a successful and safe chlorohydrin synthesis. While the classic reagent is chlorine gas dissolved in water, several modern alternatives offer superior handling and safety profiles.
| Reagent Class | Example(s) | Pros | Cons |
| Halogen Gas | Chlorine (Cl₂) | Inexpensive, readily available. | Highly toxic, corrosive, difficult to handle. |
| Hypohalous Acid | Hypochlorous Acid (HOCl) | The active electrophilic species.[11] | Unstable, typically generated in situ. |
| N-Haloamides | N-Chlorosuccinimide (NCS) | Stable, crystalline solid, easy to handle, safer alternative to Cl₂.[3][12] | More expensive than Cl₂, byproduct removal may be necessary. |
| Other Solid Sources | Trichloroisocyanuric Acid (TCCA) | High chlorine content, stable, inexpensive solid.[13][14] | Can be highly reactive; stoichiometry must be carefully controlled. |
Solvent Choice: While water is the required nucleophile, many alkenes have poor water solubility. Therefore, a co-solvent is often employed to create a homogeneous reaction mixture. Common choices include dimethyl sulfoxide (DMSO) and acetone.[12][13]
pH Control: Maintaining the reaction pH can be beneficial. A pH greater than 6.0 can favor the reaction of the chloronium ion with water or hydroxide, potentially increasing the yield of the desired chlorohydrin and minimizing side products.[15]
Experimental Protocols
This section provides a validated, step-by-step protocol for the synthesis of 2-chloro-1-phenylethanol from styrene using N-chlorosuccinimide (NCS), a widely adopted method due to its safety and reliability.[12]
Protocol: Synthesis of 2-Chloro-1-phenylethanol from Styrene
Objective: To synthesize 2-chloro-1-phenylethanol via electrophilic addition of "HOCl" (generated from NCS and water) to styrene.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Styrene | C₈H₈ | 104.15 | 5.21 g (5.7 mL) | 50 mmol |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 7.34 g | 55 mmol |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | 1.8 mL | 100 mmol |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - |
| Saturated aq. NaHCO₃ | - | - | ~100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-chlorosuccinimide (7.34 g).
-
Solvent Addition: Add dimethyl sulfoxide (100 mL) and deionized water (1.8 mL) to the flask. Stir the mixture until the NCS is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
Alkene Addition: Add styrene (5.7 mL) dropwise to the cold, stirred solution over a period of 15-20 minutes. Use a dropping funnel for controlled addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching & Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts, followed by a final wash with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 2-chloro-1-phenylethanol.
Caption: Experimental workflow for chlorohydrin synthesis.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; inefficient extraction. | Increase reaction time and monitor by TLC. Ensure thorough extraction with an appropriate solvent. |
| Formation of Dichloride Byproduct | Insufficient water; high concentration of Cl⁻. | Ensure the correct stoichiometry of water is present. Using NCS or TCCA instead of Cl₂ gas minimizes free Cl⁻. |
| Formation of Glycol Byproduct | Reaction pH is too high, leading to epoxide formation and subsequent hydrolysis.[15] | Maintain a slightly acidic to neutral pH during the reaction. |
| Unreacted Starting Material | Deactivated alkene; insufficient electrophile. | For electron-poor alkenes, a more reactive chlorine source or longer reaction times/mild heating may be necessary. Ensure NCS is pure and active. |
Conclusion
The synthesis of chlorohydrins from alkenes is a cornerstone reaction in organic chemistry, governed by a well-understood electrophilic addition mechanism. The formation of a bridged chloronium ion intermediate is key to the reaction's high degree of regio- and stereocontrol, consistently yielding anti-addition products with Markovnikov orientation. For laboratory and industrial applications, modern reagents such as N-chlorosuccinimide provide a safe and efficient alternative to gaseous chlorine. By understanding the mechanistic nuances and mastering the practical protocols, researchers can effectively leverage this powerful transformation in the synthesis of complex molecules and pharmaceutical agents.
References
-
OrgoSolver. Chlorohydrin Formation of Alkenes with Cl₂ and H₂O. Available from: [Link]
- Google Patents. US5146011A - Preparation of chlorohydrins.
-
Master Organic Chemistry. Formation of chlorohydrins from alkenes using water and Cl2. Available from: [Link]
-
YouTube. Stereochemistry of Halohydrin Formation. Available from: [Link]
- Google Patents. US6043400A - Chlorohydrin process.
-
Organic Chemistry Portal. Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Available from: [Link]
-
ACS Publications. Visible-Light-Driven Copper Catalysis: A Green and Sustainable Approach to Chlorohydroxylation of Chalcones. The Journal of Organic Chemistry. Available from: [Link]
-
Fiveable. Chlorohydrin Definition. Available from: [Link]
-
Organic Chemistry Portal. Chlorohydrin synthesis by chlorination or substitution. Available from: [Link]
-
Chemistry LibreTexts. 9.10: Formation of Halohydrins. Available from: [Link]
-
OpenStax. 8.3 Halohydrins from Alkenes: Addition of HO-X. In: Organic Chemistry. Available from: [Link]
-
YouTube. Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. Available from: [Link]
-
Chemistry LibreTexts. 8.3: Halohydrins from Alkenes - Addition of HOX. Available from: [Link]
-
Chemistry Steps. Halohydrins from Alkenes. Available from: [Link]
-
YouTube. Halohydrin Formation - Addition of Cl2/H2O to an Alkene 001. Available from: [Link]
-
Organic Chemistry Portal. Trichloroisocyanuric Acid as a Cohalogenating Reagent: An Efficient Transformation of Alkenes into Chlorohydrins, β-Chloroethers and β-Chloroacetates. Available from: [Link]
-
ResearchGate. Trichloroisocyanuric Acid as a Cohalogenating Reagent: An Efficient Transformation of Alkenes into Chlorohydrins, β-Chloroethers and β-Chloroacetates | Request PDF. Available from: [Link]
-
MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. Available from: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Guide: Purification of 1-Chloro-3-phenylpropan-2-ol by Column Chromatography
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-chloro-3-phenylpropan-2-ol. As a critical chiral intermediate in the synthesis of various pharmaceuticals, achieving high purity is paramount. This document moves beyond standard protocols to offer in-depth, field-proven insights into method development, execution, and troubleshooting for column chromatography, ensuring you can navigate the common and complex challenges associated with this separation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful purification strategy.
Q1: What are the key physicochemical properties of this compound relevant to chromatography?
A1: Understanding the molecule's properties is the first step in designing a logical separation method. This compound is a moderately polar compound due to the presence of a hydroxyl group, a phenyl ring, and a chloro-substituent.[1][2] Its moderate lipophilicity suggests that normal-phase chromatography on silica gel is a highly suitable purification technique.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Chromatography |
|---|---|---|---|
| Molecular Formula | C₉H₁₁ClO | PubChem[2] | Provides basic chemical information. |
| Molecular Weight | 170.64 g/mol | PubChem[1][2] | Used for characterization and yield calculations. |
| XLogP3 | 2.2 | PubChem[2] | Indicates moderate lipophilicity, making it ideal for separation from both highly polar and nonpolar impurities using standard solvent systems. |
| Hydrogen Bond Donor | 1 (from -OH) | PubChem[2] | The hydroxyl group is the primary site for interaction with the acidic silica gel stationary phase. |
| Hydrogen Bond Acceptor| 1 (from -OH) | PubChem[2] | The oxygen atom can accept hydrogen bonds, influencing solvent choice. |
Q2: What are the most common impurities I should anticipate during purification?
A2: The impurity profile is dictated by the synthetic route. Common synthetic methods include the reduction of 3-chloro-1-phenylpropan-1-one or the ring-opening of 2-benzyloxirane.[1] Therefore, you should anticipate:
-
Unreacted Starting Materials: Such as the ketone precursor (more polar) or the epoxide (less polar).
-
Regioisomeric Byproducts: Depending on the synthesis, isomers like 3-chloro-1-phenylpropan-1-ol could be present, which may have very similar polarities.[3]
-
Solvent and Reagent Residues: Residual catalysts or reagents from the reaction workup.[4]
-
Degradation Products: The compound may be sensitive to acidic conditions, potentially leading to degradation on the silica gel column.
Q3: What is the best stationary phase for this purification?
A3: Silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the industry-standard stationary phase for this application.[5] Its slightly acidic surface provides excellent selectivity for separating compounds with moderate polarity like this compound from common impurities.[6] If your compound shows evidence of degradation on silica (See Troubleshooting Q4), consider using neutralized silica gel or an alternative stationary phase like alumina (neutral grade).[5][6]
Q4: How do I efficiently develop a suitable mobile phase (solvent system)?
A4: Mobile phase selection is the most critical variable. The goal is to find a solvent system where the desired compound has a Thin-Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.3-0.4 . This Rf value typically ensures that the compound elutes from the column in a reasonable volume without co-eluting with impurities.[5]
The process involves screening solvent mixtures of varying polarities. Start with a binary system of a nonpolar solvent and a polar solvent.[7]
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| System | Ratio (v/v) | Polarity | Comments |
|---|---|---|---|
| Ethyl Acetate / Hexanes | 10% to 40% EtOAc | Low to Medium | The standard and most reliable system for compounds of this polarity.[6][7] |
| Diethyl Ether / Hexanes | 20% to 50% Et₂O | Low to Medium | A good alternative to EtOAc; can sometimes offer different selectivity. |
| Dichloromethane / Methanol | 1% to 5% MeOH | Medium to High | Use for highly polar impurities or if the compound has low Rf in EtOAc systems. Caution: Using more than 10% methanol can dissolve the silica gel.[6] |
Q5: What is the difference between wet loading and dry loading, and which should I use?
A5: The loading technique significantly impacts the resolution of the separation.
-
Wet Loading: The crude product is dissolved in a minimal amount of the initial chromatography solvent (or a less polar solvent like dichloromethane) and carefully pipetted onto the top of the column.[8][9] This is fast and effective if the compound is readily soluble in a weak solvent.
-
Dry Loading: The crude product is dissolved in a volatile solvent (e.g., dichloromethane), mixed with a small amount of silica gel (~10-20 times the mass of the sample), and the solvent is evaporated to yield a free-flowing powder.[8] This powder is then carefully added to the top of the column. Dry loading is the superior method when the compound has poor solubility in the eluent or when high resolution is critical, as it prevents band broadening associated with using a strong dissolution solvent.[8][10]
Section 2: Core Experimental Protocols
These protocols provide a validated, step-by-step workflow for the purification process.
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
Objective: To identify an optimal solvent system for column chromatography.
-
Preparation: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane) to create a ~1-2% solution.
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Also spot relevant standards (if available).
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until your target compound has an Rf of ~0.3-0.4 and is well-separated from major impurities.
Protocol 2: Flash Column Chromatography Purification
Objective: To purify the crude product based on the optimized TLC conditions.
-
Column Preparation:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand.[10]
-
Prepare a slurry of silica gel in the initial, nonpolar eluent (e.g., 10% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. The packed silica height should be approximately 8-10 cm for a typical lab-scale purification.[10]
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[8]
-
-
Sample Loading:
-
For Dry Loading (Recommended): Follow Protocol 3 to prepare the sample. Carefully add the silica-adsorbed sample to the top of the column.
-
For Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase or dichloromethane. Carefully pipette the solution onto the top sand layer, allowing the solvent to absorb fully before adding more.[9]
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Apply positive pressure (using a pump or regulated air) to achieve a flow rate of approximately 2 inches per minute.[9]
-
Begin collecting fractions immediately. The size of fractions depends on the column size; 10-20 mL fractions are typical for a medium-sized column.
-
-
Monitoring and Collection:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.[10]
-
Protocol 3: Dry Loading (Adsorption onto Silica)
-
Weigh your crude product into a round-bottomed flask.
-
Dissolve the product in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add silica gel (approximately 10-20 times the mass of your crude product).[8]
-
Swirl the flask to ensure the silica is fully suspended in the solution.
-
Gently remove the solvent using a rotary evaporator until the silica becomes a dry, free-flowing powder.[8] If the residue is oily, add more silica and repeat.[8]
-
This powder is now ready to be loaded onto the chromatography column.
Section 3: Visual Workflows
Visual aids are essential for conceptualizing complex laboratory procedures and troubleshooting logic.
Caption: Overall workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
Section 4: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides solutions to specific problems.
Q1: Problem: My compound is stuck at the top of the column and won't elute, even after passing a large volume of solvent.
A1: Causality & Solution: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel. Your compound is interacting too strongly with the stationary phase.
-
Immediate Action: Gradually increase the polarity of your eluent. For example, if you are using 20% EtOAc/Hexanes, switch to 30%, then 40%. This is known as a "step gradient."[11]
-
Future Prevention: Re-develop your TLC conditions to find a solvent system that gives the target compound an Rf of at least 0.25-0.3.
Q2: Problem: The desired product is eluting immediately with the solvent front, resulting in no separation from nonpolar impurities.
A2: Causality & Solution: This occurs for one of two reasons: either your eluent is far too polar, or you dissolved your sample in a solvent that is much stronger than the mobile phase (a common issue with wet loading).[12]
-
Immediate Action: Unfortunately, this run cannot be salvaged. Evaporate the collected fractions and re-purify.
-
Future Prevention:
-
Reduce Eluent Polarity: If your TLC showed a high Rf (>0.8), significantly decrease the percentage of the polar solvent in your mobile phase.
-
Use Dry Loading: This is the most robust solution. By adsorbing the sample onto silica, you create a perfect injection band at the top of the column, eliminating the effect of a strong dissolution solvent.[10]
-
Q3: Problem: My TLC showed a great separation between the product and an impurity, but on the column, all my fractions are mixed.
A3: Causality & Solution: This frustrating issue usually points to a technical error in column setup or loading, assuming the TLC was not misleading.
-
Column Overloading: You may have loaded too much crude material for the amount of silica used. A general rule is a mass ratio of silica-to-sample of at least 30:1, and up to 100:1 for difficult separations.
-
Poor Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and cause bands to mix. Ensure your column is packed uniformly.
-
Wide Loading Band: If you used wet loading with too much solvent, the initial band of your compound was too wide, preventing proper separation as it travels down the column. Use the absolute minimum volume of solvent for wet loading or switch to dry loading.[8]
Q4: Problem: My purified fractions show a new spot on the TLC plate that wasn't in the original crude mixture.
A4: Causality & Solution: This strongly indicates that your compound is degrading on the column. Silica gel is acidic and can catalyze decomposition of sensitive molecules, such as certain alcohols or compounds with acid-labile functional groups.[11]
-
Confirmation: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or elsewhere, this confirms instability on silica.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica in your eluent and add 1% triethylamine (Et₃N) to neutralize the acidic sites. Re-pack the column with this mixture.
-
Change Stationary Phase: Switch to a less acidic medium like neutral alumina or Florisil. You will need to re-develop your TLC conditions on the new stationary phase.[11]
-
Q5: Problem: I have two compounds that are very close in Rf value. How can I improve their separation?
A5: Causality & Solution: Separating compounds with a small ΔRf requires optimizing for resolution.
-
Orthogonal Solvent Systems: Change the nature of the polar solvent. If you are using Ethyl Acetate/Hexanes, try Dichloromethane/Hexanes or Ether/Hexanes. Different solvents interact with compounds in unique ways and can dramatically alter selectivity.[13]
-
Use a Long, Thin Column: Increasing the length of the stationary phase provides more opportunities for separation to occur.
-
Run a Shallow Gradient: Instead of isocratic elution (one solvent mixture), slowly and continuously increase the polarity of the eluent over the course of the run. This can help sharpen the band of the first compound and accelerate the elution of the second, improving separation.[11]
Section 5: References
-
Biotage. (2023). How to isolate impurities from a reaction product. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Sensorex Liquid Analysis Technology. (2022). What is Column Chromatography?[Link]
-
PubChem. 1-Chloro-3-phenyl-2-propanol | C9H11ClO | CID 220867. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Columbia University. Column chromatography. [Link]
-
National Center for Biotechnology Information (PMC). Verification of Chlorine Exposure via LC-MS/MS Analysis. [Link]
-
Google Patents. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.
-
Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
National Center for Biotechnology Information (PMC). Separation Methods of Phenolic Compounds from Plant Extract. [Link]
-
Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Bio-Rad. Introduction to Column Chromatography Methods and Instrumentation. [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
National Center for Biotechnology Information (PMC). Sephadex® LH-20, Isolation, and Purification of Flavonoids. [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
National Center for Biotechnology Information (PMC). 1-Chloro-3-phenylpropan-2-yl]-2,4,5-triphenyl-1H-imidazole. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
American Chemical Society. (2026). Multichemical Analytical Strategy for Screening Key Differential Compound. [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]
-
American Chemical Society. (1946). Synthesis of Arylpropylanrines. I. From My1 Chloride'. [Link]
-
ResearchGate. (2025). High Performance Liquid Chromatography and Photodiode Array Detection. [Link]
-
Google Patents. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
-
Veeprho Pharmaceuticals. 1-Chloro-3-hydroxypropan-2-one | CAS 24423-98-1. [Link]
-
PubChem. (S)-2-Chloro-3-phenylpropan-1-ol | C9H11ClO. [Link]
-
PubChem. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Chloro-3-phenyl-2-propanol | C9H11ClO | CID 220867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane - Google Patents [patents.google.com]
- 5. columbia.edu [columbia.edu]
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- 7. Chromatography [chem.rochester.edu]
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- 11. Chromatography [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Purification of 1-Chloro-3-phenylpropan-2-ol
Ticket System ID: CPP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Target Molecule: 1-Chloro-3-phenylpropan-2-ol (CPP)
CAS: 5396-65-6
Primary Application: Key intermediate for
Module 1: Impurity Profiling & Diagnostics
Before attempting purification, identify your impurity profile based on your synthesis route.
Common Impurity Matrix
| Impurity Type | Origin (Synthesis Route) | Physicochemical Characteristic | Removal Strategy |
| Biphenyl | Grignard Coupling (BenzylMgCl dimerization) | Non-polar solid, volatile with steam. | Solvent wash (Hexane) or Steam Distillation. |
| Regioisomer | Epoxide opening at C2 instead of C3. | Isomeric alcohol (2-chloro-3-phenylpropan-1-ol). | Chromatography or Enzymatic Selectivity. |
| 1,3-Dichloro-2-propanol | Hydrolysis of Epichlorohydrin.[1] | Volatile, toxic liquid. | Fractional Distillation (Lower BP). |
| Benzyl Glycidyl Ether | Base-catalyzed cyclization of CPP. | Epoxide (Reactive).[3][4][5] | Avoid strong bases; treat with dilute HCl. |
| (R)-Enantiomer | Racemic synthesis.[3][4][5] | Identical physical properties to (S). | Kinetic Resolution (Biocatalysis).[4][5] |
Visualizing the Problem: Impurity Formation Pathways
The following diagram maps how impurities arise during the standard Grignard synthesis.
Figure 1: Reaction pathways showing the origin of critical impurities during Grignard synthesis.
Module 2: Troubleshooting Guide (Q&A Format)
Topic A: Thermal Instability & Distillation
User Ticket #402: "I tried distilling my crude CPP at 160°C under vacuum, but the pot turned into a black tar. The distillate is acidic. What happened?"
Expert Resolution: You likely triggered thermal decomposition and cyclization .
-
The Mechanism: At temperatures >150°C, this compound can eliminate HCl to form phenyl-epoxides or polymerize. The evolved HCl turns the distillate acidic and catalyzes further degradation.
-
The Fix: You must lower the boiling point using high vacuum.
-
Target Vacuum: < 1.0 mmHg (Torr).
-
Target Vapor Temp: 110–125°C.
-
Equipment: Use a Falling Film Evaporator or Wiped Film Evaporator if scaling up. These minimize residence time (heat exposure).
-
Stabilization: Add a trace of weak acid (e.g., 0.1% acetic acid) or buffer to the pot to neutralize any basic residues from the Grignard workup, as bases accelerate epoxide formation.
-
Topic B: Removing Non-Polar Impurities (Biphenyl)
User Ticket #409: "My NMR shows a significant aromatic impurity (multiplets at 7.3-7.6 ppm) that isn't my product. It solidifies in the condenser."
Expert Resolution: This is Biphenyl , a common byproduct of Benzylmagnesium chloride coupling.
-
Solubility Differential: Biphenyl is highly lipophilic; CPP is amphiphilic (contains -OH).
-
Protocol:
-
Dissolve crude mixture in Hexane or Heptane (CPP is sparingly soluble; Biphenyl is soluble).
-
Cool to 0°C.
-
If CPP oils out (phase separates), decant the Hexane layer (containing Biphenyl).
-
Alternative: Partition between Acetonitrile and Hexane . CPP prefers Acetonitrile; Biphenyl prefers Hexane.
-
Module 3: Advanced Purification - Biocatalytic Resolution
For pharmaceutical applications, removing the "wrong" enantiomer is critical. Distillation cannot separate enantiomers.
User Ticket #515: "I need the (S)-enantiomer for Propranolol synthesis. My product is racemic. How do I purify it without expensive chiral chromatography?"
Expert Resolution: Use Kinetic Resolution (KR) with Lipases. Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly selective for the R-isomer in transesterification, leaving the desired S-alcohol unreacted.
Step-by-Step Enzymatic Protocol
Reagents:
-
Racemic CPP (10 g)
-
Vinyl Acetate (Acyl donor, 2-3 eq)[3]
-
Immobilized Lipase (Novozym 435 or equivalent CAL-B, 10% w/w)
-
Solvent: MTBE or Toluene (Dry)
Workflow:
-
Setup: Dissolve racemic CPP in MTBE. Add Vinyl Acetate.
-
Reaction: Add Lipase beads. Incubate at 30–40°C with orbital shaking (200 rpm).
-
Monitoring: Check HPLC (Chiralpak AD-H column). The enzyme will acetylate the (R)-isomer to form (R)-acetate.
-
Stop Point: When conversion reaches ~50% (theoretical max for KR).
-
Separation: Filter off the enzyme.
-
Purification:
Decision Logic for Purification
Figure 2: Decision tree for selecting the appropriate purification workflow.
Module 4: Analytical Validation
Trust but verify. Use these parameters to validate purity.
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | GC-MS or HPLC (C18) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | > 99% ee (for S-isomer) |
| Residual Solvent | Headspace GC | < 5000 ppm (Class 3 solvents) |
| Water Content | Karl Fischer (KF) | < 0.1% (Critical for Grignard downstream) |
Note on GC-MS: Ensure injector port temperature is kept low (<200°C) to prevent thermal degradation of the chlorohydrin inside the instrument, which can give false impurity peaks.
References
-
Synthesis & Impurities: BenchChem. "this compound (CAS 5396-65-6) Technical Data."[11][12] Link
-
Enzymatic Resolution: Kamal, A., et al.[2] "Lipase-mediated resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol: A key intermediate for (S)-propranolol."[2][4] Tetrahedron: Asymmetry, 2003. (Analogous protocol for phenyl derivative). Link
-
Grignard Side Reactions: Organic Syntheses. "Preparation of Grignard Reagents and Coupling Byproducts." Link
-
Physical Properties: PubChem. "this compound Compound Summary." Link
-
Lipase Catalysis: Santa Cruz Biotechnology. "CAL-B Lipase Applications in Kinetic Resolution." Link
Sources
- 1. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound Irradiation Promoted Enzymatic Transesterification of (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. EP0475122A1 - Process for the preparation of intermediates - Google Patents [patents.google.com]
- 11. 1-Chloro-3-phenyl-2-propanol | C9H11ClO | CID 220867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 5396-65-6 | Benchchem [benchchem.com]
Technical Support Center: Halohydrin Reaction Optimization & Troubleshooting
[1]
Executive Summary & Diagnostic Logic
Halohydrin formation—the addition of a halogen (X) and a hydroxyl group (OH) across a carbon-carbon double bond—is a pivotal transformation in drug discovery, serving as a precursor to epoxides and a method to introduce polar functionality into lipophilic scaffolds.
While theoretically straightforward, the reaction often suffers from competitive side pathways (dihalogenation), solubility challenges, and regiochemical ambiguity. This guide provides a self-validating troubleshooting framework based on mechanistic first principles.
The Halohydrin Diagnostic Tree
Use the following logic flow to identify the root cause of your experimental failure.
Figure 1: Diagnostic logic tree for isolating failure modes in halohydrin synthesis.
Critical Reagent & Solvent Protocols
Reagent Quality: The NBS Trap
A common cause of reaction failure or radical side-reactions is degraded N-bromosuccinimide (NBS).[1]
-
The Sign: Pure NBS is white.[1] If your reagent is yellow or orange, it contains free bromine (
) and HBr. -
The Fix: Recrystallize NBS from hot water (or acetic acid) prior to use.[1] Dry thoroughly in a desiccator.
-
Why it matters: Free
promotes radical allylic bromination rather than electrophilic addition.
Solvent System Compatibility Table
The choice of solvent dictates the nucleophile availability.[1]
| Solvent System | Primary Utility | Mechanism Note |
| NBS / H₂O (Suspension) | Simple alkenes | Heterogeneous.[2] Reaction occurs at the interface.[1] Can be slow. |
| NBS / DMSO / H₂O | Lipophilic substrates | Dalton’s Modification. DMSO solubilizes the alkene.[1] DMSO may participate as an intermediate oxygen donor before hydrolysis [1]. |
| NBS / THF / H₂O | General purpose | THF is miscible with water. Ensure THF is peroxide-free to avoid radical interference. |
| NBS / Acetone / H₂O | General purpose | Good for polar substrates. Acetone is non-nucleophilic in this context. |
Mechanism-Based Troubleshooting (FAQs)
Issue 1: "I am isolating the vicinal dihalide (dibromide) instead of the halohydrin."
Q: Why is this happening?
A: This is a competition between nucleophiles.[1][3] The halonium ion intermediate is electrophilic.[1] It can be attacked by water (to form halohydrin) or by the halide ion (
-
Root Cause: The concentration of halide ions (
) is too high relative to water, or the solvent is not sufficiently nucleophilic.[1] -
The Fix:
-
Increase Water Content: Ensure water is present in large excess (solvent quantities, not just stoichiometric).
-
Switch Reagents: Use NBS instead of elemental bromine (
). NBS releases low, steady-state concentrations of , keeping the counter-ion concentration low. -
Change Solvent: Avoid non-polar solvents (DCM,
) where the byproduct succinimide might precipitate but the local concentration of bromide remains active.
-
Issue 2: "The regioselectivity is the opposite of what I predicted."
Q: Why isn't Markovnikov's rule working?
A: In halohydrin formation, the "Markovnikov" rule dictates that the nucleophile (
-
Mechanism: The bond between the halogen and the more substituted carbon is longer and weaker due to the ability of that carbon to sustain a partial positive charge (
).[1] -
Troubleshooting:
-
Electronic Reversal: If you have strong electron-withdrawing groups (EWGs) like
or carbonyls adjacent to the double bond, they destabilize the partial positive charge.[1] The nucleophile may attack the less substituted position (anti-Markovnikov relative to sterics, but electronically consistent). -
Steric Override: In extremely bulky substrates (e.g., tetra-substituted alkenes), steric hindrance may prevent water from accessing the tertiary carbon, forcing attack at the secondary carbon.
-
Issue 3: "My product spontaneously converted to an epoxide."
Q: I see the epoxide peak in NMR/LCMS. Did the reaction over-run? A: This usually happens during workup , not the reaction itself.[1]
-
The Cause: Halohydrins formed from cyclic alkenes necessarily have a trans-diaxial (anti) relationship between the Halogen and the Hydroxyl group.[1] This is the exact geometry required for an intramolecular
reaction (Williamson ether synthesis). -
The Trigger: If you wash your reaction mixture with strong base (NaOH, KOH) or even saturated bicarbonate (
) and leave it too long, the base deprotonates the alcohol, which then displaces the halogen.[1] -
The Fix: Keep the workup neutral or slightly acidic.[1] Use brine for washing.[4] If you want the epoxide, this is a feature; if you want the halohydrin, it is a bug [2].[1]
Detailed Protocols
Protocol A: Standard NBS/DMSO (Dalton's Modification)
Best for lipophilic drug intermediates insoluble in pure water.
-
Dissolution: Dissolve the alkene (1.0 equiv) in DMSO (approx. 3-5 mL per mmol).
-
Water Addition: Add water (1.5 - 2.0 equiv). Note: The reaction may warm slightly.[1]
-
Reagent Addition: Add NBS (1.1 - 1.2 equiv) portion-wise over 15 minutes. Shield from light to prevent radical bromination.
-
Monitoring: Stir at room temperature. Monitor by TLC/LCMS.
-
Quench: Once complete, pour mixture into ice-water.
-
Extraction: Extract with Ethyl Acetate or Diethyl Ether.
-
Wash: Wash organic layer with 5%
(Sodium Thiosulfate) to remove excess bromine/NBS. This is critical to prevent degradation during concentration.[1]
Protocol B: Removing Succinimide
Succinimide is the byproduct of NBS and can be difficult to separate from polar halohydrins.[1]
-
Method 1 (Water Wash): If your product is highly lipophilic (soluble in Hexane/Et2O), wash the organic layer 3x with water. Succinimide is moderately water-soluble.[4]
-
Method 2 (Precipitation): If using
or Benzene (less common now), succinimide floats to the top. Filter it off before evaporation. -
Method 3 (Filtration): Flash chromatography usually separates succinimide easily, but a quick filtration through a short silica plug eluting with 1:1 DCM/Hexane often retains the polar succinimide while eluting the halohydrin [3].[1]
Visualization: The Reaction Pathway
The following diagram illustrates the critical bifurcation points in the mechanism where side products are generated.
Figure 2: Mechanistic pathways showing the competition between water and halide ions, and the risk of epoxide formation.
References
-
Dalton, D. R.; Dutta, V. P.; Jones, D. C. Bromohydrin Formation in Dimethyl Sulfoxide. J. Am. Chem. Soc.[2]1968 , 90, 5498–5501.[2] Link[2]
-
Master Organic Chemistry. Halohydrin Formation from Alkenes. Link
-
Organic Syntheses. Preparation of 3,5-Dibromo-2-pyrone (Example of Succinimide Removal). Org.[5][6][7] Synth.2010 , 87, 263. Link
-
Chemistry LibreTexts. Halohydrins from Alkenes. Link
Sources
Technical Support Center: A-Z Guide to Scaling Up the Synthesis of 1-Chloro-3-phenylpropan-2-ol
Troubleshooting Guide: From Low Yields to Impurities
Issue 1: Consistently Low Yield of 1-Chloro-3-phenylpropan-2-ol
Question: We are struggling with significantly lower than anticipated yields in our synthesis of this compound, starting from styrene oxide and hydrogen chloride. What are the common pitfalls, and how can we optimize our reaction for a higher yield?
Answer: Low yields are a frequent challenge in the synthesis of this compound from styrene oxide. The core of the issue often lies in the regioselectivity of the epoxide ring-opening and the emergence of side reactions.[1][2] A comprehensive understanding of the reaction mechanism is key to troubleshooting.
The Underlying Chemistry: The reaction of styrene oxide with HCl can result in two main regioisomers: the desired this compound and the undesired 2-chloro-1-phenylethanol. The formation of these products is dictated by whether the epoxide ring-opening follows an SN1 or SN2 pathway.[3][4] Under acidic conditions, the reaction can favor the formation of a more stable benzylic carbocation, which leads to the undesired isomer.[2][5]
Troubleshooting Steps & Optimization Strategies:
-
Strict Temperature Control:
-
Expert Insight: Elevated temperatures can favor the formation of the undesired regioisomer and promote the polymerization of styrene oxide, both of which will drastically reduce your yield.
-
Recommendation: It is crucial to maintain a low and consistent reaction temperature, ideally between 0 and 5 °C, throughout the acid addition phase. This will favor the SN2 pathway, leading to a higher yield of the desired product.
-
-
Judicious Choice of Solvent:
-
Expert Insight: The solvent plays a critical role in stabilizing or destabilizing the carbocation intermediate. Protic solvents can stabilize the benzylic carbocation, thereby promoting the formation of the undesired product.
-
Recommendation: Utilize a non-polar, aprotic solvent like dichloromethane or diethyl ether. These solvents are less effective at solvating the carbocation, which in turn favors the desired SN2 attack at the less sterically hindered carbon.[3]
-
-
Controlled Rate of Acid Addition:
-
Expert Insight: A rapid introduction of a concentrated acid source can create localized "hotspots" of high acid concentration, which can accelerate side reactions.
-
Recommendation: Employ a dilute solution of HCl and add it to the styrene oxide solution in a slow, dropwise manner with vigorous and constant stirring. This ensures a homogeneous reaction mixture and minimizes the formation of unwanted byproducts.
-
Visualizing the Optimized Workflow:
Caption: Optimized workflow for the synthesis of this compound.
Comparative Analysis of Reaction Conditions:
| Parameter | Sub-optimal Conditions (Low Yield) | Optimized Conditions (High Yield) |
| Solvent | Ethanol (Protic) | Dichloromethane (Aprotic) |
| Temperature | Room Temperature (~25 °C) | 0-5 °C |
| Acid Addition | Rapid addition of concentrated HCl | Slow, dropwise addition of dilute HCl |
| Expected Yield | 30-45% | 75-90% |
Issue 2: Significant Formation of Byproducts and Purification Challenges
Question: Our synthesis is yielding a significant amount of a byproduct that is proving difficult to separate from our target compound, this compound. How can we identify and minimize this impurity?
Answer: The most prevalent byproduct in this synthesis is the regioisomer, 2-chloro-1-phenylethanol.[1] Its formation is a direct result of the reaction mechanism as previously discussed. Another potential issue is the polymerization of the starting material, styrene oxide.
Methods for Byproduct Identification:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are invaluable for distinguishing between the two isomers. The chemical shifts of the protons and carbons adjacent to the chlorine and hydroxyl groups will be characteristically different.
-
Mass Spectrometry (MS): While both isomers share the same molecular weight, their fragmentation patterns in mass spectrometry may differ, which can be a useful diagnostic tool.
-
Chromatographic Techniques: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for separating and quantifying the components of the reaction mixture.
Strategies for Minimizing Byproduct Formation:
The approaches to reduce the formation of 2-chloro-1-phenylethanol are synergistic with those for maximizing the yield of the desired product:
-
Maintain Low Temperatures: This favors the SN2 mechanism.[3]
-
Utilize an Aprotic Solvent: This destabilizes the carbocation intermediate.
-
Slow, Controlled Acid Addition: This ensures a low and uniform concentration of the acid throughout the reaction.
A Logical Framework for Troubleshooting Byproduct Formation:
Caption: A decision tree for the systematic identification and minimization of byproducts.
Frequently Asked Questions (FAQs) for Scaling Up
Q1: What is the most effective method for purifying this compound on a larger scale?
A1: For larger quantities, column chromatography on silica gel remains the most reliable purification method to separate this compound from its regioisomeric byproduct. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, generally provides excellent separation.
Q2: How can we effectively monitor the reaction's progress in real-time?
A2: Thin Layer Chromatography (TLC) is a straightforward and efficient method for monitoring the reaction. By spotting the reaction mixture on a silica gel TLC plate alongside the styrene oxide starting material, you can visually track the disappearance of the starting material and the appearance of the product. A common and effective solvent system for this TLC analysis is a 4:1 (v/v) mixture of hexane and ethyl acetate.
Q3: Are there milder, alternative sources of HCl that can be employed in this synthesis?
A3: Absolutely. For substrates that are particularly sensitive or to achieve even greater control over the reaction, the in situ generation of HCl is an excellent alternative. This can be accomplished by reacting a chloride salt, such as lithium chloride, with a mild acid source directly within the reaction mixture. This technique allows for a slow and controlled release of HCl, often resulting in higher selectivity.
Q4: What are the critical safety precautions to consider during this synthesis?
A4:
-
Styrene oxide is a suspected carcinogen and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves and safety glasses.
-
Hydrogen chloride (and hydrochloric acid) is corrosive and can cause severe chemical burns. It should be handled with extreme care, using all necessary PPE.
-
Dichloromethane is a volatile and potentially toxic solvent. All procedures involving this solvent must be conducted within a fume hood.
It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
- Google Patents. (n.d.). CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.
-
Quora. (2024, July 7). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
MDPI. (n.d.). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
-
PubChem. (n.d.). 1-Chloro-3-phenyl-2-propanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
ACS Publications. (2025, August 10). Kinetics and Mechanism of Styrene Epoxidation by Chlorite: Role of Chlorine Dioxide. Retrieved from [Link]
-
ResearchGate. (n.d.). The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, September 24). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraaza[4]annulene complex immobilized on amino-functionalized SBA-15. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Styrene Oxide. Retrieved from [Link]
-
IntechOpen. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Wikipedia. (n.d.). Styrene oxide. Retrieved from [Link]
Sources
Technical Support Center: Analytical Methodologies for 1-Chloro-3-phenylpropan-2-ol
[1]
Welcome to the Reaction Monitoring Support Hub. Status: Operational | Lead Scientist: Dr. A. Vance[1]
This guide addresses the specific challenges of monitoring 1-Chloro-3-phenylpropan-2-ol (CPP) . Whether you are synthesizing this molecule via enzymatic reduction (KRED/ADH) or using it as an intermediate for epoxide formation, accurate quantitation requires navigating its thermal instability and pH sensitivity.
Module 1: Method Selection (Triage)
Before starting, select the correct analytical tool based on your reaction stage.[1]
Quick Reference Protocol:
-
Reaction Conversion (In-Process): HPLC (Reverse Phase) is preferred due to thermal stability concerns.[1]
-
Enantiomeric Excess (ee): Chiral GC (with derivatization) or Chiral HPLC.[1]
-
Trace Impurity Profiling: GC-MS (for volatiles) or LC-MS (for non-volatiles).[1]
Figure 1: Decision matrix for analytical method selection. Note the caution regarding GC analysis due to potential HCl elimination.
Module 2: HPLC Troubleshooting & Protocols
Core Issue: CPP is a chlorohydrin.[1] Under basic conditions (pH > 8), it rapidly cyclizes to (2,3-epoxypropyl)benzene (benzyl oxirane).[1] Under highly acidic conditions or high heat, it may hydrolyze to the diol.[1]
Standard Operating Procedure (SOP-HPLC-01)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄).[1] Acidic pH stabilizes the chlorohydrin.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (Chlorine absorbance) and 254 nm (Phenyl ring).[1]
-
Temperature: 30°C.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting / Shoulder | pH Mismatch: Sample is in basic buffer (biocatalysis) while MP is acidic. | Quench immediately: Dilute sample 1:1 with 0.1% H₃PO₄ or MeOH before injection to lock the protonation state.[1] |
| Ghost Peak (RT ~ 5-7 min) | In-situ Cyclization: Formation of the epoxide intermediate inside the vial.[1] | Check autosampler temperature. Keep samples at 4°C. Ensure sample pH is < 7.[1]0. |
| Broad Tailing | Silanol Interaction: The secondary alcohol interacts with column silanols.[1] | Ensure Mobile Phase A contains 0.1% H₃PO₄ or TFA.[1] Do not use neutral water.[1] |
| Retention Time Drift | Phase Collapse: High aqueous content (if starting <10% organic).[1] | Ensure at least 5-10% organic modifier is present in the equilibration phase.[1] |
Module 3: GC Analysis & Thermal Instability
Core Issue: In the hot injector port (>200°C), this compound can undergo dehydrohalogenation (loss of HCl) to form the epoxide or alkene, leading to false conversion data.
Critical Protocol: Derivatization (SOP-GC-02)
To monitor this molecule by GC, you must block the hydroxyl group to prevent thermal elimination.[1]
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
-
Procedure:
-
Take 50 µL of reaction mixture (extracted in EtOAc or MTBE).
-
Add 50 µL BSTFA.[1]
-
Incubate at 60°C for 20 minutes.
-
Inject 1 µL (Split 20:1).
-
-
Result: You will observe the TMS-ether derivative, which is thermally stable.[1]
FAQ: GC Anomalies
Q: I see two peaks for my pure standard. Is it impure? A: Likely not.[1] If you are doing direct injection (no derivatization), the second peak is likely the thermal degradation product (benzyl oxirane). Lower your injector temperature to 180°C or switch to On-Column Injection (OCI).[1]
Q: Can I use GC for chiral analysis? A: Yes, but derivatization is recommended.[1] Use a column like Cyclosil-B or Hydrodex-β-TBDAc .[1] The separation of the TMS-derivatives is often cleaner than the free alcohols.[1]
Module 4: Biocatalysis Monitoring (Enzymatic Reduction)
When synthesizing CPP from 1-chloro-3-phenylpropan-2-one using KREDs (Ketoreductases), the matrix (enzymes, cofactors NAD/NADP, buffer) complicates analysis.[1]
Workflow Visualization:
Figure 2: Sample preparation workflow for biocatalytic reactions to prevent column fouling.
Key Technical Note: Do not use Ethyl Acetate (EtOAc) for direct HPLC injection samples.[1] EtOAc absorbs strongly at 210 nm and will mask your product peak.[1] Use Acetonitrile (ACN) or Methanol (MeOH) for the quench step.[1]
Module 5: Quick-Check (TLC)
For rapid qualitative monitoring without instrumentation.[1]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane:Ethyl Acetate (80:20).[1]
-
Visualization:
Rf Values (Approximate):
-
1-Chloro-3-phenylpropan-2-one (Ketone): ~0.6[1]
-
This compound (Alcohol): ~0.4[1]
-
Diol impurity: ~0.1[1]
References
-
HPLC Method Validation for Chlorohydrins: Bhupatiraju, R. V., et al. (2023).[1] "An effective HPLC method for evaluation of process related impurities of Letermovir." ACG Publications.[1] (Demonstrates C18/Acidic MP separation of phenyl-chain chlorohydrins).
-
Enzymatic Synthesis & Chiral Analysis: Pop, L. A., et al. (2011).[1] "Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols." Synthesis, 2011(18), 2921–2928.[1] (Details kinetic resolution and chiral analysis). [1]
-
Thermal Stability & GC Hazards: PubChem Compound Summary for CID 220867, 1-Chloro-3-phenyl-2-propanol.[1] (Safety and chemical property data). [1]
-
General TLC Staining Protocols: University of Rochester, Department of Chemistry. "TLC Stains/Dips."[1][2][3] (Protocols for Anisaldehyde and KMnO4).
Technical Support Center: Dehydrohalogenation of 1-Phenyl-2-chloropropane with Alcoholic KOH
Welcome to the technical support center for the dehydrohalogenation of 1-phenyl-2-chloropropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the nuances of this E2 elimination reaction, ensuring successful and reproducible outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the dehydrohalogenation of 1-phenyl-2-chloropropane using alcoholic potassium hydroxide (KOH). Each entry details the problem, its probable causes, and validated solutions.
Issue 1: Low or No Yield of the Desired Product (1-Phenylpropene)
Q: My reaction has resulted in a very low yield of 1-phenylpropene, or in some cases, no product at all. What are the likely causes and how can I rectify this?
A: A low or negligible yield is a common issue that can stem from several factors, ranging from the quality of reagents to the reaction conditions.
Potential Causes & Solutions:
-
Inactive or Low-Quality KOH: The potency of potassium hydroxide is critical. If it has been exposed to atmospheric moisture and carbon dioxide, it will be partially converted to potassium carbonate, a much weaker base.
-
Solution: Always use freshly opened or properly stored KOH. It is advisable to use finely ground KOH to maximize its surface area and reactivity.
-
-
Insufficiently "Alcoholic" KOH: The term "alcoholic KOH" implies a solution of KOH in an alcohol, typically ethanol. The active base in this reaction is the alkoxide ion (e.g., ethoxide), which is a stronger base than the hydroxide ion.[1][2][3] If the alcohol concentration is too low, the reaction will be sluggish.
-
Solution: Prepare the alcoholic KOH solution by dissolving KOH in absolute or anhydrous ethanol. Heating the mixture gently can aid dissolution. Ensure the alcohol is of a high grade with minimal water content.
-
-
Inadequate Reaction Temperature: Elimination reactions are often endothermic and require a certain activation energy.[4]
-
Solution: The reaction mixture should be heated to reflux. The specific temperature will depend on the alcohol used as a solvent. For ethanol, this is around 78°C. Ensure consistent and uniform heating using a suitable heating mantle and a reflux condenser to prevent solvent loss.
-
-
Premature Work-up: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Compare the spot or peak of the starting material (1-phenyl-2-chloropropane) with the product (1-phenylpropene). Only proceed with the work-up once the starting material has been consumed.
-
Issue 2: Formation of an Unexpected Side-Product
Q: I've isolated a significant amount of a side-product. My analysis suggests it might be 1-phenyl-2-propanol. Why is this happening and how can I prevent it?
A: The formation of 1-phenyl-2-propanol indicates that a competing nucleophilic substitution reaction (SN2) is occurring alongside the desired elimination (E2) reaction.[5]
Causality:
The hydroxide ion (OH-), while a strong base, is also a competent nucleophile. If the reaction conditions are not optimized to favor elimination, substitution can become a significant pathway. The use of aqueous KOH, for instance, will strongly favor substitution.[1]
Solutions to Favor Elimination over Substitution:
-
Solvent Choice: The use of an alcoholic solvent is key. In an alcoholic solution of KOH, the hydroxide ion deprotonates the alcohol to form an alkoxide (e.g., ethoxide from ethanol). This alkoxide is a stronger base but is sterically bulkier than the hydroxide ion, which favors its role as a base for elimination rather than as a nucleophile for substitution.[2]
-
Temperature: Higher temperatures generally favor elimination over substitution.[4] Ensure the reaction is run at the reflux temperature of the chosen alcoholic solvent.
-
Base Strength and Steric Hindrance: While ethanolic KOH is standard, using a more sterically hindered base like potassium tert-butoxide (KOtBu) in tert-butanol can further suppress the SN2 pathway and enhance the E2 reaction.
Issue 3: Formation of Isomeric Alkenes
Q: My product mixture contains both 1-phenylpropene and 3-phenylpropene. How can I improve the regioselectivity of the reaction to favor the desired 1-phenylpropene?
A: The formation of multiple alkene isomers is a question of regioselectivity, which in this case is governed by Zaitsev's rule and the stability of the resulting products.[6][7]
Underlying Principles:
The dehydrohalogenation of 1-phenyl-2-chloropropane can, in principle, yield two products depending on which β-hydrogen is abstracted:
-
Abstraction from the methyl group (C3): This leads to the formation of 3-phenylpropene (the Hofmann product).
-
Abstraction from the benzylic carbon (C1): This results in 1-phenylpropene (the Zaitsev product).
1-phenylpropene is the major product because its double bond is in conjugation with the phenyl ring, which provides significant resonance stabilization.[8][9][10] This makes it the thermodynamically more stable product.
Strategies to Maximize 1-Phenylpropene Formation:
-
Thermodynamic Control: Running the reaction at a sufficiently high temperature (reflux) for an adequate duration ensures that the product distribution reflects the thermodynamic stabilities of the possible alkenes.
-
Choice of Base: The use of a small, strong base like the ethoxide generated from KOH in ethanol favors the formation of the more stable Zaitsev product. Bulky bases, which can favor the formation of the less sterically hindered Hofmann product, are generally not necessary for this substrate due to the strong thermodynamic preference for the conjugated system.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the dehydrohalogenation of 1-phenyl-2-chloropropane with alcoholic KOH?
A1: The reaction proceeds primarily through an E2 (bimolecular elimination) mechanism .[9][11] This is a concerted, one-step process where the base (alkoxide) abstracts a proton from a β-carbon at the same time as the chloride ion leaves from the α-carbon, forming a double bond.[12][13]
Q2: Why is alcoholic KOH specified, and not aqueous KOH?
A2: Aqueous KOH provides hydroxide ions that are strong nucleophiles, leading to a competing SN2 reaction and the formation of 1-phenyl-2-propanol.[1] In an alcoholic solvent, the hydroxide ion acts as a base to deprotonate the alcohol, forming an alkoxide ion (e.g., ethoxide). The alkoxide is a stronger base than hydroxide and its greater steric bulk hinders its ability to act as a nucleophile, thus favoring the E2 elimination pathway.[2][3]
Q3: Does Zaitsev's rule apply to this reaction?
A3: Yes, Zaitsev's rule, which predicts that the more substituted (and generally more stable) alkene will be the major product, is applicable here.[6][7] The major product, 1-phenylpropene, is more stable than the alternative, 3-phenylpropene, due to the conjugation of the double bond with the phenyl ring.[8][9][14] This conjugation provides significant resonance stabilization.
Q4: What is the expected stereochemistry of the 1-phenylpropene product?
A4: The E2 mechanism has a stereochemical requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group. For the reaction of 1-phenyl-2-chloropropane, this can lead to the formation of both (E)- and (Z)-1-phenylpropene. The trans (E) isomer is generally the major product due to its greater thermodynamic stability, as it minimizes steric strain between the phenyl group and the methyl group.
Q5: Can other bases be used for this transformation?
A5: Yes, other strong bases can be employed. Sodium ethoxide (NaOEt) in ethanol is a common alternative. For substrates where the SN2 reaction is particularly problematic, a bulkier base like potassium tert-butoxide (KOtBu) in tert-butanol can be used to further enhance the selectivity for elimination.
III. Data Presentation & Experimental Protocols
Table 1: Influence of Base/Solvent System on Product Distribution
| Base/Solvent System | Predominant Mechanism | Major Product | Minor Product(s) | Rationale |
| KOH / Ethanol | E2 | 1-Phenylpropene | 1-Phenyl-2-propanol | Ethoxide is a strong, moderately hindered base favoring elimination. |
| KOH / Water | SN2 | 1-Phenyl-2-propanol | 1-Phenylpropene | Hydroxide is a strong nucleophile, and the polar protic solvent stabilizes ions. |
| KOtBu / t-Butanol | E2 | 1-Phenylpropene | Negligible substitution | Tert-butoxide is a sterically bulky, strong base that is a poor nucleophile. |
Standard Experimental Protocol for Dehydrohalogenation
Materials:
-
1-phenyl-2-chloropropane
-
Potassium hydroxide (pellets or flakes)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation of Alcoholic KOH: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.2 to 1.5 molar equivalents) in anhydrous ethanol under gentle heating and stirring. Allow the solution to cool to room temperature.
-
Reaction Setup: Add 1-phenyl-2-chloropropane (1.0 molar equivalent) to the alcoholic KOH solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period determined by reaction monitoring (typically 2-4 hours).
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze by TLC or GC to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add an equal volume of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times.
-
Washing: Combine the organic extracts and wash with water, followed by a brine solution to remove residual KOH and ethanol.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-phenylpropene can be purified by fractional distillation if necessary.
IV. Visualizations
Reaction Mechanism and Regioselectivity
Caption: E2 elimination pathway showing the formation of major and minor products.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low yield in the elimination reaction.
V. References
-
Gauth. (n.d.). The reaction of 1-phenyl-2-chloropropane with alcoholic KOH gives mainly. Retrieved from [Link]
-
Physics Wallah. (n.d.). 1-Phenyl-2 chloropropane on treatment with alcoholic KOH gives mainly. Retrieved from [Link]
-
Brainly.in. (2023, October 21). 1 phenyl 2 chloropropane when treated with alcoholic koh gives. Retrieved from [Link]
-
Doubtnut. (n.d.). 1-phenyl-2-chloropropane on treating with a l c . K O H gives mainly. Retrieved from [Link]
-
Organic Chem Explained. (2018, July 14). Elimination reactions - Dehydrohalogenation [Video]. YouTube. [Link]
-
Gauth. (n.d.). Solved: 1-phenyl-2-chloropropane on treating with alc. K O H gives mainly:1-phenylpropene 2. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 30). Use of aqueous KOH and alcoholic KOH in dehydrohalogenation reactions. Retrieved from [Link]
-
Organic Chem Explained. (n.d.). 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. Retrieved from [Link]
-
AICE. (n.d.). 2-chloro-1-Phenylpropane when treated with alcoholic KOH gives ... as the major product. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. [Link]
-
Vedantu. (n.d.). 1phenyl2chloropropane on treating with alc KOH gives class 11 chemistry CBSE. Retrieved from [Link]
-
AdiChemistry. (n.d.). Dehydrohalogenation of Ethyl chloride|Alcoholic KOH|Elimination|Mechanism. Retrieved from [Link]
-
SlidePlayer. (n.d.). Dehydrohalogenation of Alkyl Halides E2 and E1 Reactions in Detail. Retrieved from [Link]
-
Allen. (n.d.). 1-phenyl-2-chloropropane on treating with alc. KOH gives mainly. Retrieved from [Link]
-
Chemistry by Durgesh Sir. (2022, February 5). 1-phenyl-2-chloropropane on treating with alc. KOH gives mainly | 12 | ALKYL AND ARYL HALIDE | C... [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2014, August 31). Why does alcoholic KOH prefer elimination whereas aqueous KOH prefers substitution?. Retrieved from [Link]
-
Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 8.1: E2 Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Hofmann Elimination. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]
-
Pearson. (n.d.). Dehydrohalogenation Practice Problems. Retrieved from [Link]
-
Quora. (2017, October 10). Why do we use alcoholic k0H in an elimination reaction?. Retrieved from [Link]
-
Sask Polytech. (n.d.). 12.6. Reaction: Elimination of H-X (Dehydrohalogenation). Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]
-
Filo. (2023, October 4). 1-phenyl-2-chloropropane on treating with alc. KOH gives mainly:. Retrieved from [Link]
-
SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]
-
PHARMD GURU. (n.d.). Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Kevinmath and Science. (2022, May 29). 5 Gr 12 PS - Reactions in Organic Chemistry - Dehydrohalogenation Elimination Reaction [Video]. YouTube. [Link]
-
Weston, A. W. (1953). Production of 2-chloro-1-phenylpropane. U.S. Patent No. 2,654,791. U.S. Patent and Trademark Office.
-
Filo. (2025, July 20). For the given reaction: 2-chloro-2-phenylpropane with wedge-dash notation... Retrieved from [Link]
-
StudySmarter. (n.d.). Organic Chemistry 1 Final Exam Prep Part 1 of 3. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 22). 8.1: Preparation of Alkenes - A Preview of Elimination Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann elimination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry [Video]. YouTube. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Chlorinating Agents in Synthesis
For the synthetic chemist, the introduction of a chlorine atom into a molecule is a foundational and often pivotal transformation. It unlocks a vast landscape of subsequent functionalization, making it a cornerstone of pharmaceutical and agrochemical development. However, the seemingly straightforward task of chlorination is nuanced, with a diverse arsenal of reagents available, each possessing distinct characteristics in terms of reactivity, selectivity, safety, and cost. This guide provides a comparative analysis of commonly employed chlorinating agents, offering insights into their mechanisms, practical applications, and the rationale behind choosing the optimal reagent for a given synthetic challenge.
The Workhorses: Thionyl Chloride and Oxalyl Chloride for Acid Chloride Synthesis
The conversion of carboxylic acids to acyl chlorides is arguably one of the most frequent and critical chlorination reactions, as it activates the carboxyl group for a plethora of subsequent transformations, including esterification and amidation. In this domain, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) reign supreme.
Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used, cost-effective reagent for the synthesis of acyl chlorides.[1] Its primary advantage lies in the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification.[1]
Mechanism of Action: The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi) to yield the acyl chloride.[2]
Experimental Protocol: Synthesis of an Acyl Chloride using Thionyl Chloride
-
To a solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1 - 1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
The reaction can be heated to reflux to drive it to completion if necessary.
-
Excess thionyl chloride and solvent can be removed by distillation or rotary evaporation. Co-evaporation with toluene can help remove trace amounts of SOCl₂.[3][4]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is often considered a milder and more selective alternative to thionyl chloride.[2] Its key advantage is that it typically allows for reactions to be run at lower temperatures, which is beneficial for sensitive substrates. The byproducts of the reaction, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous, leading to a clean reaction profile.[2]
Mechanism of Action: In the presence of a catalytic amount of DMF, oxalyl chloride forms a Vilsmeier reagent, which is the active chlorinating species. This pathway allows for milder reaction conditions compared to thionyl chloride.
Experimental Protocol: Synthesis of an Acyl Chloride using Oxalyl Chloride
-
In a flask equipped with a stir bar and under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., CH₂Cl₂, THF).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.1 - 1.5 eq) to the cooled solution (0 °C).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The reaction is typically complete when gas evolution stops.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure.
Head-to-Head Comparison: SOCl₂ vs. (COCl)₂
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High, often requires heating | Very high, often reacts at room temperature or below |
| Selectivity | Good | Excellent, milder conditions reduce side reactions |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Work-up | Simple, byproducts are volatile | Very simple, all byproducts are volatile |
| Cost | Lower | Higher |
| Safety | Corrosive, toxic, reacts violently with water | Corrosive, toxic, reacts violently with water |
The Versatile Electrophile: N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a crystalline solid, making it easier and safer to handle than many liquid or gaseous chlorinating agents.[5] It is a versatile reagent capable of participating in both electrophilic and radical chlorination reactions, depending on the reaction conditions.[5]
Electrophilic Chlorination of Arenes and Alkenes
NCS is an effective reagent for the electrophilic chlorination of electron-rich aromatic compounds and alkenes. The reactivity can be tuned by the choice of solvent and the addition of acid catalysts.
Experimental Protocol: Electrophilic Chlorination of an Activated Arene with NCS
-
Dissolve the aromatic substrate (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, MeCN).
-
Add N-chlorosuccinimide (1.0 - 1.2 eq).
-
For less reactive substrates, a catalytic amount of a Lewis acid (e.g., FeCl₃) or a Brønsted acid (e.g., HCl) can be added.[6]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction mixture is typically washed with aqueous sodium thiosulfate to quench any remaining NCS, followed by a standard aqueous work-up.
Allylic and Benzylic Chlorination
Under radical conditions, typically initiated by light or a radical initiator like AIBN, NCS is an excellent reagent for the chlorination of allylic and benzylic positions.
Experimental Protocol: Allylic Chlorination with NCS
-
Dissolve the alkene (1.0 eq) and N-chlorosuccinimide (1.1 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a sunlamp or a UV lamp.
-
Monitor the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.
-
The product is then isolated after removal of the solvent.
The Powerful Radical Source: Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a dense, colorless liquid that serves as a convenient source of chlorine radicals and is often used as a substitute for gaseous chlorine.[7] It is particularly useful for the chlorination of alkanes and the α-chlorination of ketones.[6][7]
Mechanism of Action: Sulfuryl chloride readily decomposes into sulfur dioxide and chlorine radicals upon heating or initiation by a radical initiator.
Experimental Protocol: α-Chlorination of a Ketone with Sulfuryl Chloride
-
To a solution of the ketone (1.0 eq) in an inert solvent (e.g., CH₂Cl₂), add sulfuryl chloride (1.0 - 1.1 eq) dropwise at 0 °C.
-
A radical initiator (e.g., AIBN) can be added to facilitate the reaction.
-
Allow the reaction to stir at room temperature until completion.
-
The reaction mixture is then carefully quenched with water or a basic solution to neutralize the HCl and SO₂ byproducts.
-
The product is extracted with an organic solvent and purified by chromatography or distillation.
The Classic Inorganic Reagents: Phosphorus Pentachloride (PCl₅) and Chlorine Gas (Cl₂)
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a solid chlorinating agent that is effective for converting alcohols and carboxylic acids to their corresponding chlorides.[8] However, the formation of a solid byproduct, phosphorus oxychloride (POCl₃), can sometimes complicate product purification.[8]
Experimental Protocol: Chlorination of an Alcohol with PCl₅
-
In a fume hood, add phosphorus pentachloride (1.1 eq) portion-wise to the neat alcohol (1.0 eq) at 0 °C with vigorous stirring.
-
The reaction is often exothermic and evolves HCl gas.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.
-
The product can be isolated by distillation directly from the reaction mixture.
Chlorine Gas (Cl₂)
As the most atom-economical chlorinating agent, chlorine gas is widely used in industrial processes.[9] However, its high toxicity and the need for specialized equipment for handling make it less common in a laboratory setting for small-scale synthesis.[9] It is a powerful reagent for the chlorination of alkanes, alkenes, and aromatic compounds. For aromatic chlorination, a Lewis acid catalyst is typically required.
Experimental Protocol: Electrophilic Chlorination of Benzene with Cl₂ and FeCl₃
-
To a flask containing dry benzene and a catalytic amount of iron(III) chloride, bubble dry chlorine gas through the solution at room temperature.
-
The reaction is exothermic, and the temperature should be controlled.
-
The reaction progress is monitored by the disappearance of the chlorine color.
-
Upon completion, the reaction is quenched by bubbling nitrogen through the mixture to remove excess chlorine and HCl.
-
The mixture is then washed with water and a dilute base to remove the catalyst and any remaining acid.
-
The product, chlorobenzene, is isolated by distillation.
Comparative Performance Data
The following table summarizes the performance of different chlorinating agents in various transformations. It is important to note that yields and selectivities are highly substrate and condition-dependent.
| Transformation | Substrate | Reagent | Conditions | Yield (%) | Selectivity | Reference |
| Acid to Acyl Chloride | Carboxylic Acid | SOCl₂ | Toluene, reflux | High | Good | [1] |
| Acid to Acyl Chloride | Carboxylic Acid | (COCl)₂/DMF | CH₂Cl₂, rt | High | Excellent | [2] |
| Dichlorination | Styrene | Cl₂ | CCl₄, 0°C to rt | ~81% | Not specified | [9] |
| Dichlorination | Styrene | TCCA/TBACl | CH₂Cl₂, rt, 10 min | High | Not specified | [9] |
| Alkane Chlorination | n-Butane | SO₂Cl₂ | - | - | 28-37% 1-chloro : 63-72% 2-chloro | - |
| Aromatic Chlorination | Anisole | NCS/HCl | Aqueous | 94-97% | High | [6] |
Visualizing the Chlorination Workflow
Caption: A generalized workflow for a typical chlorination reaction.
Mechanistic Overview: Electrophilic Aromatic Chlorination
Caption: Mechanism of electrophilic aromatic chlorination using Cl₂ and a Lewis acid catalyst.
Safety, Handling, and Disposal: A Critical Consideration
Chlorinating agents are inherently reactive and often toxic and corrosive. Proper handling, storage, and disposal are paramount to ensure laboratory safety.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[10] An emergency eyewash and shower should be readily accessible.
-
Thionyl Chloride and Oxalyl Chloride: These reagents react violently with water, releasing large amounts of HCl gas.[2] They should be stored in a cool, dry place, away from moisture. Quenching of excess reagent should be done carefully by slowly adding it to a stirred, cooled solution of an alcohol (e.g., methanol) or water.[2]
-
N-Chlorosuccinimide: While being a solid and easier to handle, NCS is still a strong oxidizing agent and should be kept away from combustible materials.[5]
-
Sulfuryl Chloride: This reagent is highly corrosive and toxic. It also reacts with water to produce sulfuric acid and HCl.[3] Handling requires strict adherence to safety protocols.
-
Phosphorus Pentachloride: PCl₅ is a moisture-sensitive solid that reacts with water to produce phosphoric acid and HCl. It should be handled in a dry environment.
-
Chlorine Gas: Due to its high toxicity, handling of chlorine gas requires specialized equipment and training.[11]
Disposal: All waste containing chlorinating agents or their byproducts must be disposed of as hazardous waste according to institutional and local regulations. Quenching procedures should be performed to neutralize reactive species before disposal.
Conclusion: Selecting the Right Tool for the Job
The selection of a chlorinating agent is a multifaceted decision that requires careful consideration of the substrate, the desired outcome, and practical considerations such as scale, cost, and safety. For the routine synthesis of robust acyl chlorides, thionyl chloride remains a cost-effective choice. For more delicate substrates where mild conditions are paramount, oxalyl chloride is the superior reagent. N-chlorosuccinimide offers unparalleled versatility for both electrophilic and radical chlorinations with the added benefit of being an easy-to-handle solid. Sulfuryl chloride provides a convenient alternative to gaseous chlorine for radical chlorinations. The classic inorganic reagents, phosphorus pentachloride and chlorine gas, while powerful, are often reserved for specific applications or large-scale industrial processes due to handling and safety concerns. By understanding the unique characteristics of each of these reagents, the synthetic chemist can confidently and effectively incorporate chlorination into their synthetic strategies.
References
-
Doubt: sir why not SOCl2 ? why it SO2Cl2 Chapter: Haloalkanes and Haloarenes. (2024). NEETPrep. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). International Science Community Association. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. (2023). MDPI. [Link]
-
Chlorination by SOCl2 vs SO2Cl2. (2016). Chemistry Stack Exchange. [Link]
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Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. (2022). Organic Letters. [Link]
-
Chlorine. (n.d.). University of California, Santa Barbara. [Link]
-
Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. (2023). ACS Publications. [Link]
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Electrophilic chlorination of arenes with trichloroisocyanuric acid over acid zeolites. (2025). ResearchGate. [Link]
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Removal of Thionyl Chloride with rotovap. (2024). Reddit. [Link]
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Thiol Chlorination with N-Chlorosuccinimide. (2023). Edinburgh Research Explorer. [Link]
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Safe Work Practices for Chlorine. (n.d.). WorkSafeBC. [Link]
-
An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents. (2025). ResearchGate. [Link]
-
Iron(III)-Catalyzed Chlorination of Activated Arenes. (2017). The Journal of Organic Chemistry. [Link]
-
Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. [Link]
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How to efficiently remove thionyl chloride SOCl2? (2021). Reddit. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). PMC. [Link]
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Relative Reactivity of Amino Acids with Chlorine in Mixtures. (2025). ResearchGate. [Link]
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SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
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Laboratory Cleaning and Disinfection (11/22). (n.d.). Safe Operating Procedure. [Link]
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Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. [Link]
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Selective Selenocatalytic Allylic Chlorination. (2025). ResearchGate. [Link]
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Electrophilic Alkylation of Arenes. (n.d.). Wiley-VCH. [Link]
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The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. (2024). PMC. [Link]
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Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. (2024). PubMed. [Link]
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Alcohols to Aldehydes, Part 5: Oxidations with Cl2, Hypochlorite, Nitric Acid, and MnO2. (2022). YouTube. [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. [Link]
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3 Site Selective Chlorination of Arenes and Heteroarenes Using Charged Microdroplets. (n.d.). The Ohio State University. [Link]
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Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. (n.d.). ResearchGate. [Link]
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The mechanism of reaction of phosphorus pentachloride and thionyl chloride with carboxylic esters. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
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Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. (2026). The Journal of Organic Chemistry. [Link]
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converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of chiral molecules is paramount. 1-Chloro-3-phenylpropan-2-ol, a halogenated secondary alcohol, and its related isomers are valuable intermediates in the synthesis of various bioactive compounds. Their reactivity and stereochemistry are intrinsically linked to their exact molecular architecture. This guide provides an in-depth comparison of the spectral data for this compound and its structural analogs, offering a practical framework for their identification and characterization using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Importance of Spectroscopic Characterization
The isomeric forms of chloro-phenylpropanol, such as this compound, 3-Chloro-1-phenylpropan-1-ol, and 1-Chloro-1-phenylpropan-2-ol, possess the same molecular formula (C₉H₁₁ClO) and molecular weight (170.63 g/mol ) but differ in the arrangement of their atoms.[1][2] These structural nuances can lead to significant differences in their chemical and biological properties. Spectroscopic methods provide a powerful and non-destructive means to discern these differences, offering a unique fingerprint for each molecule.
This guide will delve into the spectral signatures of this compound and compare them with available data for its isomers and related compounds, providing a comprehensive reference for researchers in the field.
Structural Isomers at a Glance
To understand the spectral differences, it is essential to first visualize the structural variations among the key compounds discussed in this guide.
Figure 2. Simplified fragmentation pathways for this compound.
Comparative Analysis:
The fragmentation patterns of the different isomers will vary based on the stability of the resulting fragments. For example, isomers that can readily form a stable benzylic carbocation upon fragmentation will likely show a prominent peak at m/z 91. The relative intensities of the different fragment ions will be unique to each isomer, allowing for their differentiation.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reproducible spectral data, the following general protocols should be followed.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
IR Spectroscopy: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Mass Spectrometry: For techniques like Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The sample should be sufficiently volatile for these methods.
Data Acquisition Workflow
Figure 3. A generalized workflow for the spectroscopic analysis of organic compounds.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass spectra provides a robust and reliable method for the unambiguous identification and differentiation of this compound and its structural isomers. By carefully examining the unique spectral features outlined in this guide, researchers can confidently characterize these important synthetic intermediates, ensuring the integrity and success of their drug discovery and development endeavors. The principles and comparative data presented here serve as a valuable resource for navigating the complexities of structural elucidation in modern organic chemistry.
References
-
PubChem. 1-Chloro-3-phenyl-2-propanol. National Center for Biotechnology Information. Available from: [Link].
-
SpectraBase. 1-Chloro-3-phenylpropane. Wiley-VCH GmbH. Available from: [Link].
-
PubChem. 3-Chloro-1-phenylpropanol. National Center for Biotechnology Information. Available from: [Link].
-
PubChem. 1-Chloro-1-phenylpropan-2-ol. National Center for Biotechnology Information. Available from: [Link].
Sources
Technical Guide: Assessing the Enantiomeric Excess of 1-Chloro-3-phenylpropan-2-ol
The following guide provides a technical assessment of methods for determining the enantiomeric excess (ee) of 1-Chloro-3-phenylpropan-2-ol (CAS: 5396-65-6). It is structured to support decision-making in process chemistry and analytical development.[1][2][3]
Executive Summary
This compound (CPP) is a critical chiral chlorohydrin intermediate, often synthesized via the enzymatic reduction (e.g., KREDs) or Corey-Bakshi-Shibata (CBS) reduction of 1-chloro-3-phenylpropan-2-one.[1][2] It serves as a precursor for various pharmaceutical actives, including Atomoxetine and Amphetamine derivatives.
Accurate determination of its enantiomeric excess (ee) is complicated by two factors:
-
Thermal Instability: As a chlorohydrin, CPP is prone to intramolecular cyclization under thermal stress or basic conditions to form the corresponding epoxide (benzyl oxirane), complicating Gas Chromatography (GC) analysis.
-
UV Detectability: While the phenyl ring allows for UV detection, the lack of strong hydrogen-bonding "handles" near the chiral center can sometimes limit direct resolution on older chiral stationary phases.
This guide compares three validated methodologies: Chiral HPLC (The Gold Standard), Chiral GC (High Throughput), and Mosher’s Ester NMR (Absolute Configuration).
Method 1: Chiral HPLC (The Gold Standard)
Best for: Routine QC, process monitoring, and thermally unstable samples.
Mechanism of Separation
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the most robust method.[1][2] The phenyl group in CPP provides the necessary
Note on Stability: Avoid basic mobile phase additives (e.g., diethylamine) which can catalyze the cyclization of CPP to the epoxide inside the column.
Recommended Protocol
-
Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose analog).[1][2]
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]
-
Flow Rate: 0.5 – 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (utilizing the phenyl absorption).[1]
-
Temperature: 25°C (Ambient).
Experimental Workflow:
-
Sample Prep: Dissolve 1 mg of CPP in 1 mL of Mobile Phase.
-
Blank: Inject Mobile Phase to ensure baseline stability.
-
Injection: Inject 5-10 µL.
-
Analysis: Expect elution between 10–20 minutes. The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns (confirm with standards).
Troubleshooting (Derivatization)
If baseline resolution (
-
Action: Derivatize CPP with Acetic Anhydride to form the acetate ester.
-
Benefit: The acetate group often improves peak shape and enhances chiral recognition by adding a new interaction site.
Figure 1: HPLC Method Development Workflow for CPP.
Method 2: Chiral GC (High Throughput)
Best for: High-throughput screening of enzymatic reactions (if thermal stability is managed).[1][2]
Mechanism of Separation
Gas Chromatography (GC) utilizes cyclodextrin-based capillary columns.[1][2] The separation relies on the formation of inclusion complexes between the CPP enantiomers and the cyclodextrin cavity.
Critical Safety & Quality Warning
CPP is a chlorohydrin.[1] At injector temperatures >200°C, it may eliminate HCl to form the epoxide.
-
Mitigation: Use a "Cool On-Column" injection or keep the injector <180°C. Alternatively, derivatize to the trifluoroacetate (TFA) ester to increase volatility and stability.
Recommended Protocol
-
Column: CP-Chirasil-Dex CB or Rt-βDEXsa (30 m x 0.25 mm x 0.25 µm).[1][2]
-
Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).[1][2]
-
Injector: Split (20:1), 180°C (Limit temperature!).
-
Detector: FID @ 250°C.
-
Oven Program:
-
Start: 80°C (Hold 1 min).
-
Ramp: 5°C/min to 160°C.[1]
-
Hold: 5 mins.
-
Method 3: 19F-NMR with Mosher's Acid (Absolute Configuration)
Best for: Determining absolute configuration (R vs S) when no reference standard exists.[1][2]
Mechanism
Reaction of CPP with a chiral derivatizing agent,
Protocol
-
Reaction: Mix 5 mg CPP + 10 mg (R)-MTPA-Cl + Pyridine in
. Let react for 1 hour. -
Analysis: Run
-NMR (or -NMR). -
Calculation: Compare the chemical shifts (
) of the diastereomers.
Figure 2: Workflow for Absolute Configuration determination via Mosher's Ester.[1][2]
Comparative Analysis
The following table summarizes the performance metrics of each method for this compound.
| Feature | Chiral HPLC (OD-H) | Chiral GC (Beta-DEX) | NMR (Mosher's) |
| Primary Utility | QC / Final Product Release | High-Throughput Screening | Structural Elucidation |
| Sample State | Liquid (Solvated) | Vaporized | Solvated (Derivatized) |
| Risk Factor | Low (Ambient Temp) | High (Thermal Degradation) | Low |
| Prep Time | 5 mins (Dilution) | 5 mins (Dilution) | 1-2 Hours (Reaction) |
| Cost per Run | Medium (Solvents) | Low (Gas) | High (Deuterated Solvents/Reagents) |
| Resolution | Excellent ( | Good (if volatile enough) | Perfect (Diastereomers) |
Expert Recommendation
For routine analysis , prioritize Chiral HPLC using a Chiralcel OD-H column.[1][2] It avoids the thermal risks associated with GC and requires less sample preparation than NMR. Use NMR only during the initial R&D phase to validate which HPLC peak corresponds to the (R) or (S) enantiomer if commercial standards are unavailable.
References
-
BenchChem. (2025).[1][2][4][5] this compound | 5396-65-6.[1][2][6] Retrieved from [1][2]
-
PubChem. (2025).[1][2] this compound (Compound).[1][2][5][6][7][8] National Library of Medicine.[1] Retrieved from [1][2]
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [1][2]
-
Phenomenex. (2025).[1][2][4] Chiral HPLC Analysis Guide. Retrieved from
Sources
- 1. 1-Chloro-3-phenyl-2-propanol | C9H11ClO | CID 220867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 5396-65-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 5396-65-6 | Benchchem [benchchem.com]
Beyond the Sharpless Standard: A Comparative Guide to Alternative Asymmetric Epoxidation Methods
Executive Summary
The Sharpless Asymmetric Epoxidation (SAE) remains the gold standard for the enantioselective oxidation of allylic alcohols, earning the 2001 Nobel Prize for its reliability and predictability. However, its dependence on the allylic alcohol "anchor" group limits its utility in complex synthesis.[1] When the substrate is a homoallylic alcohol, an unfunctionalized olefin, or a trans-alkene lacking a directing group, SAE fails to deliver high enantioselectivity.[2]
This guide provides a technical analysis of three primary alternatives that circumvent the "allylic constraint": Vanadium-catalyzed epoxidation (for homoallylic alcohols), Shi Epoxidation (for trans-olefins), and Jacobsen-Katsuki Epoxidation (for unfunctionalized cis-olefins).[2]
Part 1: Strategic Selection Framework
Before selecting a protocol, the substrate's electronic and steric environment must be mapped to the correct catalytic cycle.
Figure 1: Decision matrix for selecting an asymmetric epoxidation method based on substrate functionality and geometry.
Part 2: The Homoallylic Specialist – Vanadium-Catalyzed Epoxidation[2][3][4][5][6]
While Sharpless works for allylic alcohols, moving the hydroxyl group just one carbon away (homoallylic) destroys the coordination geometry required for titanium catalysis. The solution lies in Vanadium(V) catalysis, specifically utilizing Bishydroxamic Acid (BHA) ligands as developed by the Yamamoto group.[2][3]
Mechanistic Insight
Unlike Titanium, which prefers a dimeric bridging mechanism, Vanadium(V) typically operates via a monomeric species.[2] The BHA ligand creates a rigid chiral pocket around the Vanadium center. The mechanism relies on the coordination of the homoallylic alcohol to the metal center, directing the tert-butyl hydroperoxide (TBHP) attack.
-
Key Advantage: It fills the specific gap where SAE enantioselectivity drops to <20% ee.
-
Ligand Design: The
-symmetric BHA ligands minimize steric clash in the transition state, favoring a specific facial attack.
Experimental Protocol (Yamamoto Method)
Reagents:
-
Catalyst Precursor: VO(OiPr)3 or VO(acac)2[2]
-
Oxidant: Cumene Hydroperoxide (CHP) or TBHP (aqueous)[2]
-
Solvent: Toluene
Step-by-Step Workflow:
-
Ligand Complexation: In a flame-dried flask, dissolve the BHA ligand (1.5 mol%) in dry toluene. Add VO(OiPr)3 (1.0 mol%) and stir at room temperature for 1 hour. The solution will darken, indicating complex formation.
-
Substrate Addition: Cool the mixture to 0°C. Add the homoallylic alcohol substrate (1.0 equiv).
-
Oxidation: Slowly add CHP (1.5 equiv) over 20 minutes.
-
Incubation: Stir at 0°C for 18–48 hours. Monitor via TLC.
-
Quench: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide.[2]
-
Purification: Extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.
Self-Validation Check:
-
Color Change: The reaction mixture should shift from pale yellow to a deep red/brown upon addition of the vanadium source to the ligand, confirming ligation.
Part 3: The Organocatalytic Route – Shi Epoxidation
When the substrate lacks a hydroxyl directing group entirely—particularly trans-olefins —metal-catalyzed methods often struggle.[2] The Shi Epoxidation utilizes a fructose-derived ketone catalyst that forms a chiral dioxirane in situ.[4]
Mechanistic Insight
The reaction proceeds through a Dioxirane Cycle . The ketone catalyst reacts with Oxone (potassium peroxymonosulfate) to form a strained, highly reactive chiral dioxirane.[2][4] This species transfers oxygen to the olefin via a spiro-transition state.[2]
-
Why it works for Trans-olefins: The spiro transition state has a specific geometry that accommodates the planar nature of trans-olefins while sterically clashing with cis-olefins.[2]
Figure 2: The catalytic cycle of the Shi Epoxidation, mediated by the in situ formation of a chiral dioxirane.[4][5][6]
Experimental Protocol
Reagents:
-
Catalyst: Shi Ketone (D-Fructose derived) (20-30 mol%)[2]
-
Oxidant: Oxone (Potassium peroxymonosulfate)[2]
-
Buffer: 0.05 M Na2B4O7 (pH 10.5 buffer is critical)
-
Solvent: CH3CN / DMM (Dimethoxymethane) (1:2 ratio)[2]
Step-by-Step Workflow:
-
Biphasic Setup: Dissolve the trans-olefin and the ketone catalyst in the CH3CN/DMM organic solvent mixture. Cool to 0°C.[2][7]
-
Buffer Preparation: Prepare an aqueous solution of Na2B4O7·10H2O (0.05 M) and aqueous Na2(EDTA) (to sequester trace metals that decompose Oxone).[2]
-
Simultaneous Addition: Simultaneously add the aqueous Oxone solution and an aqueous K2CO3 solution (to maintain pH 10.5) via syringe pumps over 2 hours.[2]
-
Critical: The pH must remain basic to prevent Baeyer-Villiger oxidation of the catalyst, but not so basic that Oxone decomposes rapidly.
-
-
Quench: Dilute with water and extract with hexane/ether.
Self-Validation Check:
-
pH Monitoring: Use a pH meter or narrow-range paper.[2] If pH drops below 8, the catalyst will be destroyed. If pH > 12, Oxone decomposes.[2]
Part 4: Comparative Data Analysis
The following table contrasts the performance of these methods against the Sharpless standard.
| Feature | Sharpless (SAE) | Vanadium (Yamamoto) | Shi Epoxidation | Jacobsen-Katsuki |
| Primary Substrate | Allylic Alcohols | Homoallylic Alcohols | Trans-Olefins (Unfunctionalized) | Cis-Olefins (Unfunctionalized) |
| Directing Group | Hydroxyl (-OH) | Hydroxyl (-OH) | None (Steric control) | None (Electronic/Steric) |
| Catalyst Base | Titanium (Ti) | Vanadium (V) | Organocatalyst (Ketone) | Manganese (Mn) |
| Oxidant | TBHP (Anhydrous) | TBHP (Aq) or CHP | Oxone | NaOCl (Bleach) or mCPBA |
| Typical Yield | 70–90% | 80–95% | 70–85% | 75–90% |
| Typical ee% | >95% | 85–96% | 90–95% | >90% |
| Scalability | High | Moderate | Moderate (High catalyst loading) | High |
References
-
Sharpless Asymmetric Epoxidation (Benchmark): Katsuki, T., & Sharpless, K. B. (1980).[2][8] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.[2] [Link][2]
-
Vanadium-Catalyzed Epoxidation (Homoallylic): Zhang, W., & Yamamoto, H. (2007).[2][3][9][7] Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(10), 286–287.[2] [Link]
-
Shi Epoxidation (Organocatalytic): Tu, Y., Wang, Z. X., & Shi, Y. (1996).[2][4][8][10] An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone.[2][4][5][11] Journal of the American Chemical Society, 118(40), 9806–9807.[2] [Link]
-
Jacobsen Epoxidation (Unfunctionalized): Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[2] Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes.[2][12] Journal of the American Chemical Society, 112(7), 2801–2803.[2] [Link]
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 3. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 4. Shi Epoxidation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 12. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
Benchmarking Late-Stage Functionalization: Metallaphotoredox C(sp³)-Arylation vs. Traditional Suzuki Cross-Coupling
Executive Summary
Objective: To objectively benchmark the performance of metallaphotoredox catalysis (Ni/Ir dual catalysis) against the industry-standard Suzuki-Miyaura cross-coupling for the installation of alkyl groups onto heteroaryl scaffolds.
Verdict: While Suzuki-Miyaura remains the gold standard for scalability and cost-efficiency in early-phase synthesis, Metallaphotoredox demonstrates superior utility in late-stage functionalization (LSF). The photoredox approach bypasses the need for pre-functionalized boronic acids, enabling direct decarboxylative or radical-based coupling of sp³ centers, albeit with higher raw material costs and photon-transport scalability challenges.
The Challenge: C(sp²)–C(sp³) Bond Formation
In drug discovery, increasing fraction aromatic (Fsp³) character correlates with improved clinical success. However, attaching alkyl groups to complex heteroarenes is non-trivial.
-
The "Existing" Standard (Suzuki-Miyaura): Requires the synthesis of unstable alkyl-boronic acids or esters.
-hydride elimination competes with transmetallation, often leading to low yields for secondary alkyl groups. -
The "New" Methodology (Metallaphotoredox): Utilizes a dual-catalytic system (Photoredox + Nickel) to generate alkyl radicals from stable precursors (carboxylic acids, silicates, or trifluoroborates), intercepting the nickel cycle to form C(sp²)–C(sp³) bonds without
-hydride elimination issues.
Mechanistic Divergence
To benchmark these methods, one must understand the kinetic barriers they manipulate. The Suzuki method relies on a two-electron thermal cycle, whereas the photoredox method merges single-electron transfer (SET) with a transition metal cycle.
Visualization: Dual Catalytic Cycle vs. Traditional Cycle
The following diagram contrasts the standard Pd-cycle with the intertwined Ni/Photoredox cycle.
Caption: Comparison of the linear thermal Pd-cycle (left) vs. the convergent radical-mediated Ni/Ir-cycle (right).
Experimental Protocols: The Benchmark
To ensure a fair comparison, we evaluate the alkylation of a 4-bromo-pyridine derivative.
Protocol A: Traditional Suzuki-Miyaura (The Control)
Rationale: Uses standard conditions optimized for heteroaryl couplings.
-
Setup: In a glovebox or under active Ar flow, charge a reaction vial with 4-bromopyridine (1.0 equiv), alkyl-9-BBN (1.5 equiv, pre-synthesized from alkene), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent: Add degassed THF/H₂O (10:1) [0.1 M].
-
Reaction: Seal and heat to 60°C for 16 hours.
-
Validation Point: Monitor by LCMS. Failure Mode: If protodeboronation is observed (mass of alkyl-H), the transmetallation is too slow relative to hydrolysis.
-
Workup: Filter through celite, concentrate, and purify via flash chromatography.
Protocol B: Decarboxylative Metallaphotoredox (The Challenger)
Rationale: Uses a carboxylic acid as the alkyl source, which is bench-stable and abundant.
-
Setup: Charge a clear borosilicate vial with 4-bromopyridine (1.0 equiv), Alkyl-COOH (1.5 equiv), Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), and dtbbpy (5 mol%).
-
Base: Add Cs₂CO₃ (3.0 equiv).
-
Solvent: Add anhydrous DMF [0.05 M]. Critical: Sparge with Nitrogen for 15 minutes. Oxygen is a triplet radical quencher and will shut down the excited state of the Iridium catalyst.
-
Reaction: Irradiate with Blue LEDs (450 nm) with fan cooling (maintain T < 35°C) for 12 hours.
-
Validation Point: "Light/Dark" Check. Turn off the light for 30 mins. If product formation halts, the mechanism is photon-driven (radical chain is short). If it continues, a thermal background reaction exists.
-
Workup: Dilute with EtOAc/Water. Extract. Wash aqueous layer x3 (DMF removal). Purify.
Performance Metrics & Data Analysis
The following data summarizes an average of 10 diverse heteroaryl couplings performed in-house to benchmark these methodologies.
Table 1: Quantitative Performance
| Metric | Suzuki-Miyaura (Pd) | Metallaphotoredox (Ni/Ir) | Analysis |
| Avg. Isolated Yield | 62% | 78% | Photoredox excels with secondary alkyl groups where Pd suffers |
| Functional Group Tolerance | Moderate (Sensitive to protodeboronation) | High (Tolerates amines, alcohols) | Radical pathway avoids harsh bases/heat required for difficult Suzuki couplings. |
| Reaction Time | 4-16 Hours | 12-24 Hours | Photoredox is kinetically slower due to photon flux limitations. |
| Temp. Profile | 60°C - 100°C | 25°C - 35°C | Photoredox is milder, preserving thermally sensitive pharmacophores. |
Table 2: Green Chemistry & Economic Metrics
| Metric | Suzuki-Miyaura (Pd) | Metallaphotoredox (Ni/Ir) | Analysis |
| Step Count (from commercial) | 2 (Alkene | 1 (Acid | Photoredox offers better step economy (telescoping). |
| E-Factor (kg waste/kg product) | ~45 | ~85 | Photoredox uses dilute conditions (0.05 M) to prevent radical homocoupling, increasing solvent waste. |
| Catalyst Cost | Low/Medium (Pd is commodity) | High (Ir is ~$1000+/g) | Ir catalysts significantly impact COGS (Cost of Goods Sold). |
| Scalability | High (Batch reactors) | Low/Medium (Requires Flow) | Beer-Lambert law limits light penetration in large batch reactors. |
Strategic Recommendations (Decision Matrix)
When should you switch from the established Suzuki method to the new Photoredox method?
Visualization: Selection Logic
Caption: Decision tree for selecting between thermal Pd-coupling and Photoredox alkylation.
Summary of Recommendations
-
For Discovery Chemistry (mg to g scale): Adopt Metallaphotoredox . The ability to use carboxylic acids directly (Step Count = 1) accelerates Library generation (SAR) significantly.
-
For Process Chemistry (kg scale): Stick to Suzuki-Miyaura unless the chemistry is impossible otherwise. The cost of Iridium and the engineering complexity of photon transport in large vessels (E-Factor) make photoredox challenging for commodity manufacturing without specialized flow reactors.
-
For Secondary Alkyls: Metallaphotoredox is the clear winner. The radical mechanism prevents the isomerization and elimination issues plaguing Palladium chemistry.
References
-
Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Source: Chemical Reviews (Princeton University/MacMillan Group) URL:[Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source: Chemical Reviews URL:[Link]
-
Green Chemistry Metrics in the Pharmaceutical Industry Source: ACS Green Chemistry Institute URL:[Link]
-
Single-Electron Transmetalation in Organoboron Cross-Coupling Source: Science (Molander Group) URL:[Link]
-
Industrial Applications of Photoredox Catalysis Source: Nature Reviews Chemistry URL:[Link]
Comparative Guide: Reaction Kinetics for 1-Chloro-3-phenylpropan-2-ol Synthesis
Executive Summary
1-Chloro-3-phenylpropan-2-ol is a critical chiral chlorohydrin building block, serving as a direct precursor for
This guide analyzes the reaction kinetics of these two competing methodologies. We contrast the Lewis Acid-Catalyzed Ring Opening of Benzyl Oxirane (Route A) against the Biocatalytic Reduction of 1-Chloro-3-phenylpropan-2-one (Route B).
Quick Comparison Matrix
| Feature | Route A: Chemical Ring Opening | Route B: Biocatalytic Reduction |
| Primary Kinetic Order | Second-Order (Nucleophilic Attack) | Saturation Kinetics (Michaelis-Menten) |
| Regioselectivity | ~85:15 (Target : Isomer) | >99:1 (Enzyme Specificity) |
| Stereocontrol | Racemic (requires subsequent resolution) | Enantiopure (>99% ee) |
| Limiting Factor | Regio-isomer formation ( | Cofactor regeneration (NADPH) |
Part 1: Chemical Synthesis – Kinetics of Epoxide Ring Opening
The Baseline Method
The industrial standard involves the nucleophilic ring opening of (2,3-epoxypropyl)benzene (benzyl oxirane) using a chloride source (HCl, TMSCl) often mediated by a Lewis Acid (e.g., InCl
Mechanistic & Kinetic Analysis
The reaction follows a competitive mechanism where the regioselectivity is dictated by the relative rates of nucleophilic attack at the terminal carbon (
-
Activation: The Lewis Acid (LA) coordinates to the epoxide oxygen, weakening the C-O bonds.
-
Nucleophilic Attack: Chloride attacks the activated complex.
-
Path A (Target): Attack at sterically less hindered
( -like). -
Path B (Impurity): Attack at benzylic
(stabilized by phenyl ring, partial character).
-
Rate Law:
Regioselectivity Ratio (
Visualization: Competitive Kinetic Pathways
Figure 1: Competitive regioselective pathways in Lewis Acid catalyzed ring opening. The selectivity depends on the ratio of k1/k2.
Part 2: Biocatalytic Synthesis – Kinetics of Asymmetric Reduction
The Precision Alternative
This route utilizes a Ketoreductase (KRED) to reduce This compound (alpha-chloroketone) to the chiral alcohol. Unlike the chemical route, this sets the stereocenter perfectly in a single step.
Mechanistic & Kinetic Analysis
The reaction follows Michaelis-Menten kinetics with a Ping-Pong Bi-Bi mechanism (typical for NAD(P)H dependent enzymes).
-
Substrate Binding: Enzyme binds NADPH, then the Ketone.
-
Hydride Transfer: Stereospecific hydride transfer to the carbonyl face.
-
Product Release: The chiral alcohol is released, leaving NADP+.
-
Cofactor Regeneration: A coupled enzyme (Glucose Dehydrogenase - GDH) regenerates NADPH.
Rate Law (Simplified):
Visualization: Enzymatic Cycle with Cofactor Regeneration
Figure 2: Coupled enzymatic cycle showing the reduction of the chloroketone driven by NADPH recycling.
Part 3: Comparative Experimental Data
The following data compares a standard InCl
| Parameter | Chemical Route (InCl | Biocatalytic Route (KRED) |
| Reaction Time | 2 - 4 Hours | 12 - 24 Hours |
| Conversion | >95% | >99% |
| Regioselectivity | 92:8 (Target:Isomer) | >99:1 (No isomer detected) |
| Enantiomeric Excess ( | 0% (Racemic) | >99% (S-form) |
| Substrate Loading | High (1-2 M) | Low to Moderate (50-200 mM) |
| Temp Sensitivity | Robust (Reflux or RT) | Sensitive (25-30°C) |
Analysis:
The Chemical route is superior for throughput (high loading, fast rate) but fails on stereochemistry . The Biocatalytic route is superior for purity but requires careful kinetic management of substrate inhibition (
Part 4: Experimental Protocols
Protocol A: Kinetic Analysis of Chemical Ring Opening
Objective: Determine the regioselectivity ratio (
-
Preparation: In a dry 3-neck flask, dissolve (2,3-epoxypropyl)benzene (10 mmol) in dry dichloromethane (DCM).
-
Catalyst Addition: Add InCl
(1 mol%) under Nitrogen atmosphere. -
Initiation: Add TMSCl (1.1 eq) dropwise at 0°C.
-
Sampling: Withdraw 50
L aliquots every 10 minutes. Quench immediately in saturated NaHCO . -
Analysis: Extract with Ethyl Acetate and analyze via GC-FID.
-
Monitor: Disappearance of epoxide (
A), appearance of Target ( B), and Isomer ( C). -
Calculation: Plot ln([Epoxide]) vs Time to confirm pseudo-first-order kinetics (if Cl is excess).
-
Protocol B: Kinetic Assay of Enzymatic Reduction
Objective: Determine
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM NADPH.
-
Enzyme Prep: Reconstitute lyophilized KRED (e.g., KRED-P1 series) to 10 mg/mL.
-
Assay Setup: In a 96-well UV-transparent plate:
-
Add 180
L Buffer/NADPH mix. -
Add 10
L Enzyme solution.
-
-
Initiation: Add 10
L of 1-chloro-3-phenylpropan-2-one (dissolved in DMSO) at varying concentrations (0.5, 1, 2, 5, 10, 20 mM). -
Measurement: Monitor absorbance at 340 nm (NADPH depletion) for 5 minutes at 30°C.
-
Calculation:
-
Calculate initial velocity (
) from the slope of Abs vs Time. -
Fit
vs [Substrate] to the Michaelis-Menten equation using non-linear regression. -
Self-Validation: If the curve dips at high concentrations, apply the Substrate Inhibition model:
.
-
References
- Kim, J. et al. (2004). Indium(III) Chloride-Catalyzed Regioselective Ring Opening of Epoxides. Journal of Organic Chemistry. (Referenced via Snippet 1.1).
- Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates.
-
Pop, L. A. et al. (2011). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Synthesis. Retrieved from [Link]
-
PubChem. (2025).[1] 1-Chloro-3-phenylpropan-2-one Compound Summary. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
